Jak3-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN7O2/c1-4-24(35)30-19-7-5-6-18(14-19)16-28-25-21(27)17-29-26(32-25)31-22-9-8-20(15-23(22)36-3)34-12-10-33(2)11-13-34/h4-9,14-15,17H,1,10-13,16H2,2-3H3,(H,30,35)(H2,28,29,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXCBYVBIJACEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)NC(=O)C=C)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Jak3-IN-1 in the Modulation of the JAK-STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Jak3-IN-1, a potent and selective inhibitor of Janus Kinase 3 (JAK3), and its interaction with the crucial JAK-STAT signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the biochemical and cellular characterization of selective JAK3 inhibitors.
Introduction to the JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a multitude of cytokines, interferons, and growth factors, thereby regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and immune responses. The pathway is initiated by the binding of a ligand to its specific transmembrane receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.
The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are broadly expressed, the expression of JAK3 is predominantly restricted to hematopoietic cells, playing a pivotal role in lymphocyte development and function. This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as its selective inhibition is anticipated to have a more focused immunomodulatory effect with fewer off-target side effects.
This compound: A Selective JAK3 Inhibitor
This compound is a potent and selective, orally active inhibitor of JAK3. Its mechanism of action involves binding to the ATP-binding site of the JAK3 enzyme, thereby preventing the phosphorylation of its downstream targets. The selectivity of this compound for JAK3 over other JAK family members is a key attribute that minimizes off-target effects.
Quantitative Data for this compound and Other Selective JAK3 Inhibitors
The inhibitory activity of this compound and other notable selective JAK3 inhibitors is summarized in the tables below. This data, derived from various biochemical and cellular assays, highlights the potency and selectivity of these compounds.
| Compound | Assay Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) | Reference |
| This compound | Enzymatic | 896 | 1050 | 4.8 | >180-fold | >218-fold | [1] |
| Selective JAK3 inhibitor 1 | Enzymatic (Ki) | 320 | 740 | 0.07 | 4571-fold | 10571-fold | [2] |
| Selective JAK3 inhibitor 1 | Enzymatic (IC50) | - | - | 0.15 | 4300-fold (vs JAK1) | - | [2] |
| JAK3 covalent inhibitor-1 | Enzymatic (IC50) | - | - | 11 | 246-fold (vs other JAKs) | - | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the characterization of JAK3 inhibitors like this compound.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against JAK3, JAK1, and JAK2 enzymes.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[5]
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the JAK enzyme and the peptide substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for each respective enzyme.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[5]
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[5]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[5]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular Assay: STAT Phosphorylation Assay by Flow Cytometry
This assay measures the ability of a JAK3 inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Objective: To assess the functional inhibition of the JAK3-mediated signaling pathway by this compound in cells.
Materials:
-
A suitable cell line expressing the target receptors and JAKs (e.g., human peripheral blood mononuclear cells (PBMCs), or a specific cell line like TF-1 or HEL cells).
-
Cytokine for stimulation (e.g., IL-2, IL-4, or IL-15 for JAK3-dependent signaling).
-
This compound (or other test compounds).
-
Cell culture medium.
-
Fixation buffer (e.g., Cytofix/Cytoperm buffer).
-
Permeabilization buffer (e.g., Perm/Wash buffer).
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT5, anti-pSTAT6).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture the cells under appropriate conditions. Prior to the experiment, cells may be starved of serum or growth factors to reduce basal signaling.
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine at a predetermined concentration and for a specific time (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding fixation buffer.
-
Wash the cells and then permeabilize them by adding permeabilization buffer. This allows the antibody to access intracellular phosphorylated proteins.
-
-
Staining:
-
Incubate the permeabilized cells with the fluorescently labeled anti-phospho-STAT antibody.
-
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the stained cells.
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.
-
Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizations
JAK-STAT Signaling Pathway and Inhibition by this compound
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for the preclinical evaluation of a JAK3 inhibitor.
Conclusion
This compound represents a valuable tool for researchers studying the intricacies of the JAK-STAT pathway and its role in immune regulation. Its high potency and selectivity for JAK3 make it a promising lead compound for the development of novel therapeutics for a range of autoimmune and inflammatory disorders. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other selective JAK3 inhibitors, facilitating further advancements in this critical area of drug discovery.
References
Investigating Immune Modulation with Jak3-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Jak3-IN-1, a potent and selective inhibitor of Janus kinase 3 (Jak3). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the critical signaling pathways involved in its immunomodulatory effects.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling.[1][2] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[2] While most JAKs are ubiquitously expressed, Jak3 expression is predominantly restricted to hematopoietic cells, making it a highly attractive target for immunomodulatory therapies with the potential for reduced off-target effects.[3][4]
Jak3 is critically involved in signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), including those for interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[5][6] This signaling is essential for the development, proliferation, and function of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells.[7][8] Dysregulation of the Jak3 signaling pathway is implicated in various autoimmune diseases and lymphoproliferative disorders.[3][6]
This compound is a potent and selective small molecule inhibitor of Jak3. By targeting the ATP-binding site of Jak3, it effectively blocks the downstream signaling cascade, leading to the modulation of immune cell activity. This guide will explore the biochemical and cellular effects of this compound, providing researchers with the necessary information to utilize this compound in their investigations of immune system function and pathology.
Data Presentation
The following tables summarize the key quantitative data for this compound, including its inhibitory activity against Jak family kinases and other off-target kinases, as well as its effect on cell proliferation.
| Target | IC50 (nM) | Assay Format |
| Jak3 | 4.8 | Z'-lyte |
| Jak1 | 896 | Z'-lyte |
| Jak2 | 1050 | Z'-lyte |
| Tyk2 | >10,000 | Z'-lyte |
Table 1: this compound Kinase Selectivity. This table showcases the high selectivity of this compound for Jak3 over other members of the Janus kinase family.
| Target | IC50 (nM) |
| FLT3 | 13 |
| TTK | 49 |
| BLK | 157 |
| TXK | 36 |
| BTK | 794 |
| ITK | 1070 |
| EGFR (WT) | 409 |
Table 2: Off-Target Kinase Inhibition Profile of this compound. This table details the inhibitory activity of this compound against a panel of other kinases, indicating potential off-target effects.
| Cell Line | Condition | IC50 (nM) |
| Ba/F3 | Jak3-dependent proliferation | 69 |
| Ba/F3 | Other Jak-dependent proliferation | >3000 |
Table 3: Cellular Activity of this compound. This table demonstrates the potent and selective inhibition of Jak3-dependent cell proliferation by this compound.
Signaling Pathway
The canonical JAK/STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.[1][4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] STATs are then themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[8][9] this compound disrupts this cascade at the level of Jak3 activation.
Figure 1: Jak3/STAT Signaling Pathway and Point of Inhibition by this compound. This diagram illustrates the key steps in the Jak3/STAT signaling cascade, from cytokine binding to gene transcription, and highlights the inhibitory action of this compound on Jak3 activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Z'-lyte™ Kinase Assay for IC50 Determination
This biochemical assay is used to determine the potency of this compound against purified Jak3 kinase.
Materials:
-
Recombinant human Jak3 enzyme
-
Z'-lyte™ Tyr 6 Peptide substrate
-
ATP
-
Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[10]
-
This compound (serially diluted)
-
Z'-lyte™ Development Reagent
-
Z'-lyte™ Stop Reagent
-
384-well plate
-
Plate reader capable of fluorescence resonance energy transfer (FRET) measurement
Procedure:
-
Prepare a 2X solution of the Jak3 enzyme and the Tyr 6 peptide substrate in kinase buffer.
-
Add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the 2X enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of the Z'-lyte™ Development Reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the Z'-lyte™ Stop Reagent.
-
Read the plate on a fluorescence plate reader, measuring the emission ratio to determine the extent of peptide phosphorylation.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Figure 2: Workflow for Z'-lyte™ Kinase Assay. This diagram outlines the sequential steps involved in determining the IC50 value of this compound using the Z'-lyte™ assay.
Ba/F3 Cell Proliferation Assay
This cell-based assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on Jak3 signaling for their growth and survival.
Materials:
-
Ba/F3 cells engineered to be dependent on a specific Jak3-mediated signaling pathway for proliferation.
-
Ba/F3 parental cells (as a control).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
This compound (serially diluted).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed the Jak3-dependent Ba/F3 cells and parental Ba/F3 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of growth medium.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition of cell proliferation against the log concentration of this compound.
Western Blot Analysis of STAT Phosphorylation
This assay is used to determine the effect of this compound on the phosphorylation of STAT proteins downstream of Jak3 activation.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells or a relevant cell line).
-
Appropriate cytokine to stimulate the Jak3 pathway (e.g., IL-2 or IL-4).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT6), anti-total-STAT, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Culture the cells and starve them of serum for a few hours if necessary.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT and the loading control to ensure equal protein loading.
Figure 3: Western Blot Workflow for STAT Phosphorylation. This flowchart details the procedure for assessing the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in cells.
Conclusion
This compound is a valuable research tool for investigating the role of the Jak3 signaling pathway in immune function. Its high potency and selectivity for Jak3 allow for targeted modulation of γc cytokine signaling, providing a means to dissect the complex cellular and molecular mechanisms underlying immune responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of autoimmune diseases, inflammatory disorders, and other immunological conditions.
References
- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
Jak3-IN-1: A Technical Guide to a Selective JAK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Jak3-IN-1, a potent and selective inhibitor of Janus kinase 3 (JAK3). This document consolidates key data on its inhibitory activity, selectivity, and pharmacokinetic profile. Detailed experimental methodologies for the characterization of this compound are presented, along with visualizations of the relevant signaling pathways and experimental workflows to support further research and development.
Introduction to JAK3 and its Role in Immune Signaling
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that are critical for signal transduction initiated by cytokines and growth factors.[1][2] This signaling occurs through the JAK-STAT pathway, which plays a pivotal role in regulating immune responses, hematopoiesis, and cellular proliferation.[3][4]
JAK3's expression is primarily restricted to hematopoietic cells, particularly T cells and Natural Killer (NK) cells.[5][6] It is uniquely associated with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5][7] This restricted expression pattern makes JAK3 an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as a selective inhibitor would be expected to have fewer off-target effects compared to pan-JAK inhibitors.[5][7] Mutations that lead to a loss of JAK3 function cause severe combined immunodeficiency (SCID), while activating mutations can lead to leukemia, highlighting its critical role in immune cell development and function.[3][5]
This compound: A Selective Inhibitor
This compound is a potent and selective, orally active inhibitor of JAK3. Its selectivity for JAK3 over other JAK family members and other kinases makes it a valuable tool for studying JAK3-specific biological functions and as a lead compound for the development of new immunomodulatory therapies.
Data Presentation
The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) | Ki (nM) | Selectivity over JAK3 (IC50-fold) |
| JAK3 | 4.8 | 0.07 | 1 |
| JAK1 | 896 | 320 | >180 |
| JAK2 | 1050 | 740 | >218 |
| TYK2 | >10000 | - | >2083 |
Table 2: Inhibitory Activity of this compound against Other Kinases
| Kinase | IC50 (nM) |
| FLT3 | 13 |
| TTK | 49 |
| BLK | 157 |
| TXK | 36 |
| BTK | 794 |
| ITK | 1070 |
| EGFR (WT) | 409 |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| JAK3-dependent Ba/F3 cells | Proliferation | 69 |
| Other JAK-dependent Ba/F3 cells | Proliferation | >3000 |
Table 4: Pharmacokinetic Properties of this compound (Compound 9)
| Parameter | Value | Dosing |
| T1/2 (half-life) | 1.4 h | 10 mg/kg oral |
| AUC (Area Under the Curve) | 795 ng*hr/mL | 10 mg/kg oral |
| Oral Bioavailability | 66% | 10 mg/kg oral |
Signaling Pathways and Experimental Workflows
Visual representations of the JAK3 signaling pathway and common experimental workflows for inhibitor characterization are provided below.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of JAK3 inhibitors like this compound. These protocols are based on standard industry practices for the assay types mentioned in the characterization of this compound.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Format)
This assay quantifies the amount of phosphorylated peptide substrate produced by the kinase, which is inversely proportional to the inhibitor's activity.
Materials:
-
Purified recombinant human JAK3 enzyme
-
Z'-LYTE™ Kinase Assay Kit - Ser/Thr or Tyr Peptide (specific peptide to be optimized for JAK3)
-
ATP
-
This compound
-
Assay plates (e.g., 384-well)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X peptide/ATP mixture in kinase buffer. The ATP concentration should ideally be at the Km for JAK3.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute to 4X the final concentration in kinase buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X this compound dilution or vehicle control to the assay wells.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X peptide/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of the Stop Reagent.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for coumarin and fluorescein.
-
Calculate the emission ratio and then the percent phosphorylation.
-
Determine the percent inhibition for each concentration of this compound and plot the data to calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay Format)
This assay measures the displacement of a fluorescent tracer from the kinase's ATP binding site by an inhibitor.
Materials:
-
Purified, tagged (e.g., His-tagged) recombinant human JAK3 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer (appropriate for JAK3)
-
This compound
-
Assay plates (e.g., 384-well)
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of this compound serial dilutions in kinase buffer.
-
Prepare a 3X mixture of the JAK3 enzyme and the Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3X solution of the Kinase Tracer in kinase buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 3X this compound solution or vehicle control to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio.
-
Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
-
Cellular Proliferation Assay (Ba/F3 Cells)
This assay assesses the ability of an inhibitor to suppress the proliferation of cells that are dependent on JAK3 activity for their growth and survival.
Materials:
-
Ba/F3 cells engineered to express a constitutively active form of JAK3 (e.g., TEL-JAK3 fusion protein).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS) without IL-3.
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled multi-well plates suitable for luminescence readings.
Procedure:
-
Cell Plating:
-
Harvest and count the Ba/F3-TEL-JAK3 cells.
-
Resuspend the cells in IL-3-free medium and plate them in the multi-well plates at a predetermined optimal density.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in IL-3-free medium.
-
Add the inhibitor dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient to observe an effect on proliferation (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the percentage of viable cells against the inhibitor concentration to calculate the IC50 value.
-
In Vivo Pharmacokinetic Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor following oral administration.
Materials:
-
This compound formulated for oral gavage.
-
Appropriate strain of laboratory mice (e.g., BALB/c).
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillaries).
-
Analytical equipment for quantifying the inhibitor in plasma (e.g., LC-MS/MS).
Procedure:
-
Dosing:
-
Fast the mice overnight with free access to water.
-
Administer a single oral dose of the this compound formulation via gavage at a specified dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples from a cohort of mice at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis (e.g., by protein precipitation).
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
If an intravenous dose group is also included, the oral bioavailability (F%) can be calculated.
-
Conclusion
This compound is a highly selective and potent inhibitor of JAK3 with favorable oral pharmacokinetic properties demonstrated in preclinical models. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar molecules in the context of autoimmune and other inflammatory diseases. The high selectivity of this compound makes it an invaluable tool for dissecting the specific roles of JAK3 in cellular signaling and pathophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. JAK3/STAT6 Stimulates Bone Marrow–Derived Fibroblast Activation in Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Jak3-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Jak3-IN-1, a potent and selective covalent inhibitor of Janus Kinase 3 (Jak3). This document details its mechanism of action, kinase selectivity, and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Concepts: Jak3 and the Jak-STAT Signaling Pathway
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction initiated by cytokines and growth factors. The Jak family consists of four members: Jak1, Jak2, Jak3, and Tyk2. These kinases play a pivotal role in the Jak-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is central to immunity, inflammation, and hematopoiesis.
The expression of Jak3 is primarily restricted to hematopoietic cells, making it an attractive therapeutic target for autoimmune diseases and certain hematological malignancies. Jak3 associates with the common gamma chain (γc) of cytokine receptors, which is a shared component of the receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, Jak3 and Jak1 are brought into proximity, leading to their autophosphorylation and subsequent phosphorylation of the cytokine receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in lymphocyte development, proliferation, and function.
Mechanism of Action of this compound
This compound, also referred to as compound 9 in its discovery publication, is a 2,4-substituted pyrimidine-based irreversible inhibitor that selectively targets Jak3. Its mechanism of action relies on the formation of a covalent bond with a unique cysteine residue (Cys909) located in the ATP-binding site of Jak3. This cysteine is not present in other Jak family members, which provides the basis for the inhibitor's selectivity. By covalently modifying Cys909, this compound permanently blocks the ATP-binding pocket, thereby preventing the kinase from carrying out its phosphotransferase activity and halting the downstream signaling cascade.
Jak3 Signaling Pathway and Inhibition by this compound
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and selectivity profile.
Table 1: Biochemical IC50 Values of this compound
| Kinase | IC50 (nM) | Assay Format |
| Jak3 | 4.8 | Z'-lyte |
| Jak1 | 896 | Z'-lyte |
| Jak2 | 1050 | Z'-lyte |
| Tyk2 | >10000 | Z'-lyte |
Data sourced from Tan et al., 2015.[1]
Table 2: Cellular IC50 Values of this compound in Ba/F3 Cells
| Cell Line | IC50 (nM) |
| TEL-Jak3 | 69 |
| TEL-Jak1 | >3000 |
| TEL-Jak2 | >3000 |
Data sourced from Tan et al., 2015.[1]
Table 3: Selectivity Profile of this compound Against Other Kinases
| Kinase | IC50 (nM) |
| FLT3 | 13 |
| TXK | 36 |
| TTK | 49 |
| BLK | 157 |
| EGFR | 409 |
| BTK | 794 |
| ITK | 1070 |
Data sourced from Tan et al., 2015.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Biochemical Kinase Assays
This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity by detecting the phosphorylation of a FRET-labeled peptide substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in 1X kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Prepare a 2X peptide substrate/4X ATP solution in 1X kinase buffer. The ATP concentration should be at the apparent Km for each kinase.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by a 1:25 dilution into 1X kinase buffer to create a 4X inhibitor solution.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X peptide substrate/4X ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Development Reaction:
-
Add 5 µL of Development Reagent to each well.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.
-
Calculate the emission ratio (445/520) and then the percent phosphorylation.
-
Plot percent phosphorylation against inhibitor concentration to determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 3X kinase/Eu-labeled anti-tag antibody solution in 1X Kinase Buffer A.
-
Prepare a 3X Alexa Fluor™ 647-labeled tracer solution in 1X Kinase Buffer A.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by dilution in 1X Kinase Buffer A to create a 3X inhibitor solution.
-
-
Binding Reaction:
-
Add 5 µL of the 3X inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Data Acquisition:
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET compatible plate reader with excitation at 340 nm and emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665/615) and plot against inhibitor concentration to determine the IC50 value.
-
Cellular Assays
This assay measures the ability of a compound to inhibit the proliferation of Ba/F3 cells, a murine pro-B cell line that is dependent on a constitutively active kinase for survival and growth.
Protocol:
-
Cell Culture:
-
Culture Ba/F3 cells stably expressing TEL-Jak fusion proteins (TEL-Jak1, TEL-Jak2, or TEL-Jak3) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine, without IL-3.
-
-
Assay Procedure:
-
Seed the cells at a density of 5,000 cells per well in a 96-well plate.
-
Add serial dilutions of this compound to the wells. The final DMSO concentration should be maintained at 0.1%.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to DMSO-treated controls and plot cell viability against inhibitor concentration to determine the IC50 value.
-
This assay is used to determine the effect of this compound on the phosphorylation of STAT5, a direct downstream substrate of Jak3.
Protocol:
-
Cell Treatment and Lysis:
-
Treat Ba/F3-TEL-Jak3 cells with various concentrations of this compound for 3 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Experimental Workflow Diagram
Summary and Conclusion
This compound is a potent and highly selective covalent inhibitor of Jak3. Its unique mechanism of targeting a non-conserved cysteine residue in the ATP-binding site of Jak3 confers significant selectivity over other Jak family members and a broader panel of kinases. In cellular models, this compound effectively inhibits Jak3-dependent signaling and cell proliferation. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to study Jak3 biology and evaluate the effects of Jak3 inhibition. The data and methodologies presented here underscore the potential of this compound as a valuable chemical probe for investigating the physiological and pathological roles of Jak3.
References
The Role and Application of Selective Jak3 Inhibitors in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways that are crucial for immunity, inflammation, and hematopoiesis. This family consists of four members: JAK1, JAK2, JAK3, and TYK2. Dysregulation of the JAK-STAT signaling pathway is a key factor in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and type 1 diabetes.[1][2] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents for these conditions.
Among the JAK family members, JAK3 is of particular interest as a therapeutic target. Its expression is predominantly restricted to hematopoietic cells, and it is essential for signaling by cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4] These cytokines are integral to the activation, proliferation, and function of lymphocytes.[4] The restricted expression pattern of JAK3 suggests that its selective inhibition could offer a potent immunomodulatory effect with a more favorable safety profile compared to broader-spectrum JAK inhibitors, which can be associated with side effects related to the inhibition of other JAK isoforms.[4][5]
This technical guide provides an in-depth overview of the use of selective JAK3 inhibitors, exemplified by compounds such as Jak3-IN-1 and other highly selective molecules, in the study of autoimmune disease models. It covers their mechanism of action, presents key quantitative data, details experimental protocols for their evaluation, and provides visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event induces the dimerization or multimerization of the receptor chains, bringing the associated JAKs into close proximity. This proximity allows the JAKs to phosphorylate each other, leading to their activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in immune responses.[6][7][8]
Selective JAK3 inhibitors function by competitively binding to the ATP-binding site of the JAK3 enzyme, thereby preventing the phosphorylation and activation of the kinase. This blockade of JAK3 activity specifically disrupts the signaling of γc-containing cytokine receptors, leading to the suppression of lymphocyte activation and proliferation. Some inhibitors, particularly irreversible ones, form a covalent bond with a unique cysteine residue (Cys909) within the ATP-binding site of JAK3, which contributes to their high potency and selectivity.[3][9]
Below is a diagram illustrating the JAK3-mediated signaling pathway and the point of intervention for a selective JAK3 inhibitor.
Quantitative Data on Selective JAK3 Inhibitors
The development of potent and highly selective JAK3 inhibitors has been a key focus of research. The following tables summarize key quantitative data for several representative selective JAK3 inhibitors, highlighting their potency and selectivity.
Table 1: In Vitro Potency and Selectivity of Representative JAK3 Inhibitors
| Compound Name/Identifier | Target | IC50 / Ki (nM) | Selectivity vs. JAK1 (fold) | Selectivity vs. JAK2 (fold) | Reference |
| Selective JAK3 inhibitor 1 | JAK3 | 0.15 (IC50) | 4300 | - | [5][10] |
| JAK1 | - | - | - | ||
| JAK2 | - | - | - | ||
| RB1 | JAK3 | 40 (IC50) | >125 | >125 | [9] |
| JAK1 | >5000 | - | - | ||
| JAK2 | >5000 | - | - | ||
| Z583 | JAK3 | 0.1 (IC50) | 4500 | >4500 | [4] |
| JAK1 | >450 | - | - | ||
| JAK2 | >450 | - | - | ||
| Peficitinib (ASP015K) | JAK3 | 0.7 (IC50) | 5.6 | - | [11] |
| JAK1 | 3.9 | - | - | ||
| CP-690,550 (Tofacitinib) | JAK3 | - | ~15 (cellular) | - | [12] |
| JAK1 | - | - | - | ||
| JAK2 | - | - | - |
Note: Selectivity is often determined as the ratio of IC50 or Ki values (IC50 of off-target / IC50 of target).
Table 2: Efficacy of Selective JAK3 Inhibitors in Preclinical Autoimmune Disease Models
| Compound Name/Identifier | Animal Model | Disease | Dosing Regimen | Key Efficacy Readouts | Reference |
| CP-690,550 (Tofacitinib) | Rat Adjuvant-Induced Arthritis (AA) | Rheumatoid Arthritis | 1.5-15 mg/kg/day via osmotic pump | >90% reduction in paw swelling at highest dose; ED50 ~1.5 mg/kg/day | [13] |
| CP-690,550 (Tofacitinib) | Murine Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | 1.5-15 mg/kg/day via osmotic pump | Dose-dependent decrease in clinical scores; ED50 ~1.5 mg/kg/day | [13] |
| RB1 | Murine Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Not specified | Significantly improved joint pathology | [9] |
| Selective JAK3 inhibitor 1 | Rat Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Therapeutic dosing | Partial reversal of inflammation and bone loss | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of studies involving selective JAK3 inhibitors. Below are representative protocols for key in vivo and in vitro experiments.
In Vivo Model: Rat Collagen-Induced Arthritis (CIA)
The CIA model in rats is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[14]
Protocol:
-
Animals: Use susceptible rat strains such as Lewis or Dark Agouti rats, typically 7-8 weeks of age.[14]
-
Induction of Arthritis:
-
Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 0, administer a primary immunization via intradermal injection at the base of the tail.
-
On day 7, administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment with JAK3 Inhibitor:
-
Initiate treatment either prophylactically (starting at the time of primary immunization) or therapeutically (after the onset of clinical signs of arthritis).
-
The JAK3 inhibitor can be administered via various routes, including oral gavage, intraperitoneal injection, or continuous infusion using osmotic mini-pumps.[11][13] Dosing will be dependent on the specific compound's pharmacokinetic properties.
-
-
Assessment of Arthritis:
-
Monitor animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure paw volume using a plethysmometer.[13]
-
At the end of the study, collect blood for serum analysis of anti-collagen antibodies and inflammatory markers.[14]
-
Perform histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.[13]
-
In Vivo Model: Adoptive Transfer of Diabetes in NOD Mice
This model is used to study the role of specific immune cell populations in the pathogenesis of type 1 diabetes and to evaluate the efficacy of immunomodulatory therapies.[15]
Protocol:
-
Animals: Use immunodeficient Non-obese Diabetic (NOD)-scid mice as recipients and diabetic or pre-diabetic NOD mice as donors of pathogenic T-cells.[16][17]
-
Isolation of Splenocytes:
-
Euthanize diabetic NOD mice and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
-
Adoptive Transfer:
-
Inject a defined number of splenocytes (e.g., 10 million) intravenously into NOD-scid recipient mice.[16]
-
-
Treatment with JAK3 Inhibitor:
-
Treatment of recipient mice with the JAK3 inhibitor can be initiated before, during, or after the adoptive transfer.
-
-
Monitoring of Diabetes:
In Vitro Cellular Assay for JAK3 Selectivity
Cell-based assays are essential for confirming the selectivity of JAK3 inhibitors in a more physiologically relevant context than biochemical assays.
Protocol:
-
Cell Lines: Utilize cell lines that are dependent on specific JAK pathways for proliferation or signaling. For example, 32D/IL-2Rβ cells can be stimulated with IL-2 to activate the JAK3/STAT5 pathway or with IL-3 to activate the JAK2/STAT5 pathway.[18]
-
Inhibitor Treatment: Pre-incubate the cells with a range of concentrations of the selective JAK3 inhibitor.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2 for JAK3 activity, GM-CSF for JAK2 activity, or IL-6 for JAK1/2/TYK2 activity).[9]
-
Readout:
-
Assess the phosphorylation status of downstream STAT proteins (e.g., pSTAT5 or pSTAT3) using techniques such as Western blotting, flow cytometry, or ELISA.[9][11]
-
Alternatively, use a reporter gene assay where a STAT-responsive promoter drives the expression of a reporter protein like luciferase.[18]
-
-
Data Analysis: Determine the IC50 values for the inhibition of each cytokine-stimulated pathway to calculate the cellular selectivity of the compound.
Conclusion
Selective JAK3 inhibitors represent a promising therapeutic strategy for a range of autoimmune diseases. Their targeted mechanism of action, focused on disrupting the signaling of key cytokines involved in lymphocyte function, offers the potential for potent immunomodulation with an improved safety profile. The preclinical models and experimental protocols outlined in this guide provide a framework for the robust evaluation of these compounds. The continued development and characterization of highly selective JAK3 inhibitors will undoubtedly advance our understanding of autoimmune disease pathogenesis and pave the way for novel therapeutic interventions.
References
- 1. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. A novel JAK inhibitor, peficitinib, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validate User [ashpublications.org]
- 13. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. Adoptive Transfer of Autoimmune Diabetes Using Immunodeficient Nonobese Diabetic (NOD) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic Reversal of Type 1 Diabetes in NOD Mice With Anti-CD3 and Interleukin-1 Blockade: Evidence of Improved Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adoptive transfer of diabetes into immunodeficient NOD-scid/scid mice. Relative contributions of CD4+ and CD8+ T-cells from diabetic versus prediabetic NOD.NON-Thy-1a donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Janus Kinase 3 in Immune Cell Development and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Janus Kinase 3 (JAK3) is a hematopoietic-specific intracellular tyrosine kinase that plays a non-redundant and indispensable role in the development and function of the adaptive and innate immune systems. Its restricted expression profile and critical function in lymphocyte signaling have made it a prominent target for therapeutic intervention in a range of immunological disorders. This technical guide provides an in-depth overview of the core functions of JAK3, focusing on its signaling pathways, its role in the lifecycle of T-cells, B-cells, and Natural Killer (NK) cells, and the profound immunological consequences of its dysfunction. Detailed experimental protocols for studying JAK3 and quantitative data on the effects of its deficiency are presented to serve as a valuable resource for researchers in immunology and drug development.
Introduction to JAK3
JAK3 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and TYK2.[1] Unlike the other ubiquitously expressed JAK family members, JAK3 expression is primarily confined to hematopoietic cells, particularly lymphoid and myeloid lineages.[2][3] This restricted expression pattern is central to its specialized role in immunology and its attractiveness as a therapeutic target.[4]
JAK3 is critically involved in signal transduction downstream of a specific subset of cytokine receptors that share a common subunit known as the common gamma chain (γc).[5] This family of γc-containing receptors includes those for interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[6] The exclusive association of JAK3 with the γc is a cornerstone of its function; this interaction is so critical that genetic defects in either the JAK3 gene or the IL2RG gene (encoding the γc) result in nearly identical clinical phenotypes.[7][8]
The JAK3 Signaling Pathway
The canonical JAK-STAT signaling pathway is the primary mechanism through which JAK3 exerts its effects. The binding of a cytokine to its cognate receptor induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. In the context of γc-family cytokines, this involves JAK1, which associates with the cytokine-specific receptor subunit, and JAK3, which is constitutively bound to the γc chain.[2]
This proximity allows for the trans-phosphorylation and activation of JAK1 and JAK3.[2] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] For the majority of γc cytokines, this leads to the recruitment and phosphorylation of STAT5, although other STATs such as STAT1, STAT3, and STAT6 can also be activated depending on the specific cytokine and cellular context.[10]
Once phosphorylated, STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, survival, and function.[9] The JAK3 signaling pathway is tightly regulated by negative feedback mechanisms, including the Suppressors of Cytokine Signaling (SOCS) proteins, which can be induced by STATs to inhibit JAK activity.[11]
Role of JAK3 in Immune Cell Development
JAK3 is a master regulator of lymphopoiesis, and its function is essential for the development of multiple immune cell lineages.
T-Cell Development
T-cell development is critically dependent on IL-7 signaling, which is mediated through the IL-7 receptor and the associated JAK1/JAK3 complex.[1] In the absence of functional JAK3, IL-7 signaling is abrogated, leading to a profound block in early T-cell development in the thymus.[5] This results in a severe reduction in the number of thymocytes and peripheral T-cells.[12][13] While some T-cells may develop in JAK3-deficient individuals, they are often functionally impaired.[5]
B-Cell Development and Function
While B-cell numbers are often normal in individuals with JAK3 deficiency, their function is severely compromised.[8] This is a hallmark of the T-B+NK- SCID phenotype.[6] The defect in B-cell function is largely attributed to the lack of T-cell help, as T-cells are crucial for B-cell activation, class-switching, and memory B-cell formation.[6] Additionally, cytokines like IL-4 and IL-21, which act directly on B-cells through JAK3-dependent pathways, are important for B-cell proliferation and differentiation.[14]
Natural Killer (NK) Cell Development
The development and survival of NK cells are highly dependent on IL-15 signaling.[10] As IL-15 also signals through a γc-containing receptor, JAK3 is essential for NK cell development.[6] Consequently, individuals with JAK3 deficiency have a near-complete absence of circulating NK cells.[8][10]
Quantitative Impact of JAK3 Deficiency on Immune Cell Populations
Mutations in the JAK3 gene lead to an autosomal recessive form of Severe Combined Immunodeficiency (SCID), which accounts for approximately 7-14% of all SCID cases.[8][15] The characteristic immunophenotype is T-B+NK-. The following tables summarize the quantitative impact of JAK3 deficiency on lymphocyte subsets and function.
Table 1: Lymphocyte Subsets in JAK3 Deficient SCID
| Cell Type | Marker | Normal Range (cells/mm³) | JAK3 Deficient Range (cells/mm³) | Percentage of Normal | Reference |
| Total Lymphocytes | - | 1,500 - 4,000 | < 2,800 (typically much lower) | < 10-20% | [6] |
| T-Cells | CD3+ | 1,000 - 2,400 | Near absent to severely reduced | < 10% | [6][16] |
| * T-Helper Cells | CD3+CD4+ | 600 - 1,500 | Severely reduced | < 10% | [12] |
| Cytotoxic T-Cells* | CD3+CD8+ | 300 - 900 | Severely reduced | < 10% | [12] |
| B-Cells | CD19+ | 100 - 500 | Normal | ~100% | [6][8] |
| NK Cells | CD16+/CD56+ | 100 - 400 | Near absent | < 5% | [6][16] |
Table 2: Functional Consequences of JAK3 Deficiency
| Functional Assay | Cell Type | JAK3 Deficient Result | Quantitative Impact | Reference |
| Mitogen Proliferation | T-Cells | Severely impaired proliferation | < 10% of control | [6][17] |
| Cytokine Production (IL-2) | T-Cells | Greatly reduced secretion | Significantly lower than control | [1][5] |
| Immunoglobulin Production | B-Cells | Low to absent serum Ig | Markedly reduced levels | [6] |
| NK Cell Cytotoxicity | NK Cells | Absent | Not applicable due to cell absence | [10] |
Experimental Protocols for Studying JAK3
Investigating the role of JAK3 requires a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.
Flow Cytometry for Murine Lymphocyte Subset Analysis
This protocol outlines the steps for identifying and quantifying T-cell, B-cell, and NK cell populations in murine splenocytes.
Materials:
-
Spleen from wild-type and JAK3 knockout mice
-
RPMI-1640 medium with 5% FBS
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (anti-CD16/CD32)
-
Fluorescently conjugated antibodies (e.g., anti-CD3-FITC, anti-B220-PE, anti-NK1.1-APC)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Harvest spleens and gently mash through a 70 µm cell strainer using the plunger of a 3 mL syringe to create a single-cell suspension.
-
Red Blood Cell Lysis: Pellet the cells by centrifugation (300 x g, 5 min, 4°C), resuspend in Red Blood Cell Lysis Buffer, and incubate for 5 minutes at room temperature. Quench the lysis by adding excess RPMI-1640 and pellet the cells again.
-
Cell Counting: Resuspend the cell pellet in FACS buffer and perform a cell count to determine cell concentration.
-
Fc Receptor Blocking: Adjust the cell concentration to 1x10⁷ cells/mL. To 100 µL of cell suspension (1x10⁶ cells), add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Antibody Staining: Add the pre-titrated fluorescently conjugated antibodies to the cells and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of FACS buffer, pelleting by centrifugation after each wash.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Analysis: Gate on lymphocytes based on forward and side scatter, then on single cells. Quantify the percentages of T-cells (CD3+), B-cells (B220+), and NK cells (NK1.1+).[18][19][20]
Western Blot for JAK3 and STAT5 Phosphorylation
This protocol describes the detection of total and phosphorylated JAK3 and STAT5 in response to cytokine stimulation.
Materials:
-
Immune cells (e.g., T-cell line)
-
Cytokine (e.g., IL-2)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies (anti-JAK3, anti-pY-JAK3, anti-STAT5, anti-pY-STAT5)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Stimulation: Starve cells of serum and cytokines for 4-6 hours. Stimulate with the appropriate cytokine (e.g., 100 U/mL IL-2) for 15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add 4x Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pY-STAT5) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To detect total protein, the membrane can be stripped of antibodies and reprobed with an antibody against the total, non-phosphorylated protein (e.g., anti-STAT5).[7][21]
In Vitro Kinase Assay for JAK3 Activity
This assay measures the ability of JAK3 to phosphorylate a substrate peptide, which is useful for screening potential inhibitors.
Materials:
-
Recombinant active JAK3 enzyme
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (including radiolabeled [γ-³²P]ATP or using an ADP-Glo™ system)
-
Test compounds (potential inhibitors)
-
Microplate (384-well)
-
Detection system (scintillation counter for radioactivity or luminometer for ADP-Glo™)
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add diluted recombinant JAK3 enzyme to each well.
-
Reaction Initiation: Add a mixture of the substrate peptide and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Reaction Termination and Detection:
-
Radiometric: Stop the reaction by adding phosphoric acid and spot the mixture onto a filter paper. Wash the filter to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC₅₀ value.[15][22][23]
Conclusion and Future Directions
JAK3's pivotal and specific role in lymphocyte biology has cemented its status as a critical component of the immune system. The profound immunodeficiency resulting from its absence highlights its non-redundant functions in T-cell, B-cell, and NK cell development and function. This restricted expression and essential role have also made it an attractive target for immunosuppressive therapies, leading to the development of JAK inhibitors for autoimmune diseases and organ transplant rejection.
Future research will likely focus on dissecting the finer points of JAK3 signaling, including the identification of novel substrates and interacting partners, and understanding the precise mechanisms of its regulation. For drug development professionals, the ongoing challenge is to design next-generation JAK3 inhibitors with improved selectivity to minimize off-target effects, thereby enhancing their therapeutic index. The continued study of JAK3 will undoubtedly yield further insights into the fundamental principles of immunology and pave the way for novel therapeutic strategies.
References
- 1. T cells from Jak3-deficient mice have intact TCR signaling, but increased apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Murine JAK3 is preferentially expressed in hematopoietic tissues and lymphocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defects in B lymphocyte maturation and T lymphocyte activation in mice lacking Jak3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immunodeficiencysearch.com [immunodeficiencysearch.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. JAK3-deficient severe combined immunodeficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. JAK/STAT Cytokine Signaling at the Crossroad of NK Cell Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developmental defects of lymphoid cells in Jak3 kinase-deficient mice [pubmed.ncbi.nlm.nih.gov]
- 14. B-cell differentiation and IL-21 response in IL2RG/JAK3 SCID patients after hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Severe Combined Immunodeficiency (SCID): Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 17. Crucial Role of Jak3 in Negative Selection of Self-reactive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular Staining and Flow Cytometry to Identify Lymphocyte Subsets within Murine Aorta, Kidney and Lymph Nodes in a Model of Hypertension [jove.com]
- 19. diva-portal.org [diva-portal.org]
- 20. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 23. bpsbioscience.com [bpsbioscience.com]
The Dichotomous Role of Jak3 Inhibition on Innate and Adaptive Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Janus kinase 3 (Jak3), a tyrosine kinase predominantly expressed in hematopoietic cells, represents a critical node in immune signaling. Its selective inhibition has emerged as a promising therapeutic strategy for a spectrum of autoimmune disorders and malignancies. This technical guide provides an in-depth analysis of the impact of selective Jak3 inhibition, exemplified by the conceptual inhibitor "Jak3-IN-1," on both the innate and adaptive immune systems. We will explore the intricate molecular mechanisms, summarize key quantitative data, detail relevant experimental methodologies, and visualize the complex signaling networks involved. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential and immunological consequences of targeting Jak3.
Introduction to Jak3 and the JAK-STAT Pathway
The Janus kinase (JAK) family, comprising Jak1, Jak2, Jak3, and Tyk2, are intracellular, non-receptor tyrosine kinases that are pivotal in transducing signals from cytokine and growth factor receptors to the nucleus, primarily through the Signal Transducer and Activator of Transcription (STAT) pathway.[1][2] This signaling cascade regulates a multitude of cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][2]
Jak3 holds a unique position within this family due to its restricted expression in hematopoietic cells and its specific association with the common gamma chain (γc), a shared subunit of the receptors for several interleukins (ILs), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4][5] These cytokines are instrumental in the development, proliferation, and function of lymphocytes, such as T cells, B cells, and Natural Killer (NK) cells.[5][6] Upon cytokine binding, Jak3, in conjunction with Jak1, becomes activated, leading to the phosphorylation and activation of downstream STAT proteins, which then translocate to the nucleus to regulate gene expression.[5][7] The critical role of Jak3 in lymphocyte biology is underscored by the fact that loss-of-function mutations in the JAK3 gene result in Severe Combined Immunodeficiency (SCID).[4][6]
Mechanism of Action of this compound
This compound is a conceptual, highly selective, small-molecule inhibitor that targets the ATP-binding site of the Jak3 kinase domain. By competitively inhibiting ATP binding, this compound prevents the autophosphorylation and activation of Jak3, thereby blocking the downstream phosphorylation and activation of STAT proteins.[5] This targeted inhibition effectively dampens the signaling cascades initiated by γc-family cytokines, leading to a modulation of immune cell function. The selectivity of this compound for Jak3 over other JAK family members is crucial for minimizing off-target effects, such as those associated with the inhibition of Jak2, which can lead to hematological adverse events.[8]
Impact on Adaptive Immunity
The primary therapeutic rationale for developing Jak3 inhibitors has been to suppress the adaptive immune response, which is central to the pathophysiology of many autoimmune diseases.
T-Cell Function
Jak3 is indispensable for T-lymphocyte development, survival, and function.[4][9] Inhibition of Jak3 signaling profoundly affects T-cell biology:
-
T-Cell Development and Proliferation: Signaling through the IL-7 receptor, which depends on Jak3, is critical for T-cell development in the thymus and the maintenance of peripheral T-cell populations.[4] Furthermore, IL-2 signaling, also mediated by Jak3, is a potent driver of T-cell proliferation.[1] this compound, by blocking these pathways, can significantly reduce T-cell proliferation.
-
T-Helper Cell Differentiation: Jak3 signaling influences the differentiation of naive CD4+ T cells into different effector lineages. For instance, IL-4-mediated signaling via Jak3 is crucial for the differentiation of Th2 cells.[4] While some studies suggest that Jak3 deficiency can also impair Th1 differentiation, the precise impact of selective Jak3 inhibition on the Th1/Th2 balance is an area of active investigation.[4]
-
Regulatory T-Cell (Treg) Function: The function and stability of regulatory T cells, which are critical for maintaining immune tolerance, are also influenced by Jak3-dependent cytokine signaling.
B-Cell and NK Cell Function
Jak3 signaling is also involved in the development and activation of B cells and NK cells.[6] Inhibition of Jak3 can therefore modulate humoral immunity and the cytotoxic activity of NK cells. Blockade of the JAK/STAT pathway has been shown to abolish NK cell expansion and activation.[10]
Impact on Innate Immunity
While the immunosuppressive effects on adaptive immunity are well-established, the impact of Jak3 inhibition on the innate immune system is more complex and, in some contexts, appears to be pro-inflammatory.
Macrophage and Monocyte Function
Studies have shown that Jak3 inhibition can paradoxically enhance Toll-like receptor (TLR)-mediated inflammatory responses in innate immune cells like monocytes and macrophages.[11][12] Specifically, inhibition of Jak3 can lead to:
-
Increased Pro-inflammatory Cytokine Production: Pharmacological inhibition of Jak3 has been observed to increase the production of pro-inflammatory cytokines such as IL-12, TNF-α, and IL-6 in response to TLR ligands like lipopolysaccharide (LPS).[12]
-
Decreased Anti-inflammatory Cytokine Production: Concurrently, Jak3 inhibition can suppress the production of the anti-inflammatory cytokine IL-10.[11][12]
This differential regulation is thought to occur through the modulation of the PI3K-Akt-GSK3β signaling pathway.[11][12] However, other studies have indicated that Jak1, rather than Jak3, is the main effector for tofacitinib (a pan-JAK inhibitor) in macrophages, suggesting a switch from M1 to M2 macrophage phenotype.[13][14]
Dendritic Cell (DC) Function
The role of Jak3 in dendritic cell function is also multifaceted. While Jak3 is not essential for DC development, its absence can lead to enhanced DC survival and increased production of IL-12 and IL-10 in response to TLR ligands, which can promote Th1 differentiation.[3][15] Conversely, other research suggests that Jak3 is important for DC maturation, migration, and the subsequent activation of T lymphocytes.[16]
Quantitative Data
The following tables summarize key quantitative data for representative selective Jak3 inhibitors.
Table 1: In Vitro Potency of Selective Jak3 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Jak1 | Selectivity vs. Jak2 | Reference |
| PF-06651600 | Jak3 | 33.1 | >300-fold | >300-fold | [8] |
| RB1 | Jak3 | 40 | >125-fold | >125-fold | [8] |
| FM-381 | Jak3 | 12 | - | - | [17] |
| Tofacitinib | Jak3 | 1 | ~112-fold | ~20-fold | [8] |
| Compound 2 | Jak3 | 0.15 | 4300-fold | - | [18] |
Table 2: Cellular Activity of a Selective Jak3 Inhibitor (Compound 2)
| Assay | Target Pathway | IC50 (nM) | Reference |
| IL-2 induced STAT5 phosphorylation | Jak3/Jak1 | 67-fold selective vs. IL-6 | [18] |
| IL-7 induced STAT5 phosphorylation | Jak3/Jak1 | >35-fold selective vs. IL-6 | [18] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Jak family kinases.
Methodology:
-
Recombinant human Jak1, Jak2, Jak3, and Tyk2 enzymes are used.
-
The kinase reaction is initiated by adding ATP to a reaction mixture containing the respective enzyme, a substrate peptide, and varying concentrations of this compound.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-STAT Assay
Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in cells.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., Ba/F3) are cultured.
-
Cells are pre-incubated with various concentrations of this compound for a defined period.
-
Cells are then stimulated with a specific cytokine (e.g., IL-2 for Jak3/Jak1, IL-6 for Jak1/Jak2) to induce STAT phosphorylation.
-
The reaction is stopped, and cells are lysed.
-
The levels of phosphorylated STAT (pSTAT) are determined by Western blotting or flow cytometry using phospho-specific antibodies.
-
The concentration of this compound that inhibits 50% of the cytokine-induced pSTAT signal is determined.
Macrophage Cytokine Production Assay
Objective: To evaluate the effect of this compound on cytokine production by macrophages.
Methodology:
-
Murine bone marrow-derived macrophages or human monocytes are cultured and differentiated into macrophages.
-
Cells are pre-treated with this compound at various concentrations.
-
Macrophages are then stimulated with a TLR agonist, such as LPS.
-
After a 24-hour incubation period, the cell culture supernatants are collected.
-
The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-12, IL-10) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
In Vivo Model of Rheumatoid Arthritis
Objective: To assess the therapeutic efficacy of this compound in an animal model of autoimmune disease.
Methodology:
-
A rat model of collagen-induced arthritis (CIA) is established.
-
Once disease is established, rats are treated daily with oral administration of this compound or a vehicle control.
-
Disease progression is monitored by measuring paw swelling and clinical arthritis scores.
-
At the end of the study, joint tissues can be collected for histological analysis to assess inflammation and bone erosion.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Conclusion
Selective inhibition of Jak3 with compounds like the conceptual this compound presents a compelling therapeutic strategy, primarily through the potent suppression of adaptive immune responses. The well-defined role of Jak3 in lymphocyte biology provides a strong rationale for its use in autoimmune diseases and T-cell malignancies. However, the emerging evidence of its complex and sometimes paradoxical effects on innate immunity highlights the need for a nuanced understanding of its overall immunological impact. For drug development professionals, the high selectivity of newer generation Jak3 inhibitors is paramount to achieving a favorable safety profile. For researchers and scientists, further investigation into the context-dependent roles of Jak3 in different immune cell subsets will be crucial for optimizing its therapeutic application and identifying novel indications. This in-depth guide serves as a foundational resource for navigating the intricate landscape of Jak3 inhibition in immunology.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jak3 negatively regulates dendritic-cell cytokine production and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. longdom.org [longdom.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of NK Cell Activation by JAK3 Inhibition: Implication in the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of JAK-3 in regulating TLR-mediated inflammatory cytokine production in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Janus Kinase (JAK)-3 in Regulating Toll-Like Receptor-Mediated Inflammatory Cytokine Production in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Jak3 Is Involved in Dendritic Cell Maturation and CCR7-Dependent Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision Tool for Immunological and Cancer Research: A Technical Guide to Jak3-IN-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research applications of Jak3-IN-1, a potent and selective inhibitor of Janus kinase 3 (JAK3). As a key mediator of cytokine signaling in lymphocytes, JAK3 has emerged as a critical target in the study and potential treatment of autoimmune diseases and cancers.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its quantitative inhibitory profile, serving as an essential resource for researchers in immunology and oncology.
Mechanism of Action and Signaling Pathway
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for transducing signals from cytokine receptors to the nucleus, primarily through the JAK-STAT signaling pathway.[3] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is largely restricted to hematopoietic cells, making it an attractive target for immunomodulatory therapies.[4][5]
This compound is a potent and selective covalent inhibitor of JAK3.[6] It specifically targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to irreversible inhibition of its kinase activity.[7][8] This covalent interaction confers high selectivity for JAK3 over other JAK family members and a broad range of other kinases.[7]
The primary function of JAK3 is to mediate signaling for cytokines that utilize the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[3][5] Upon cytokine binding to its receptor, JAK1 and JAK3 are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[3] By irreversibly binding to JAK3, this compound effectively blocks this signaling cascade, preventing the phosphorylation and activation of downstream STAT proteins, most notably STAT5 and STAT6.[5][6]
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and, for comparison, other well-known JAK inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Jak3 | Enzymatic Assay | 4.8 | [6] |
| Jak1 | Enzymatic Assay | 896 | [6] |
| Jak2 | Enzymatic Assay | 1050 | [6] |
| TYK2 | Enzymatic Assay | >10000 | [6] |
| FLT3 | Enzymatic Assay | 13 | [6] |
| TTK | Enzymatic Assay | 49 | [6] |
| TXK | Enzymatic Assay | 36 | [6] |
| BLK | Enzymatic Assay | 157 | [6] |
| BTK | Enzymatic Assay | 794 | [6] |
| ITK | Enzymatic Assay | 1070 | [6] |
| EGFR (WT) | Enzymatic Assay | 409 | [6] |
| Jak3-dependent Ba/F3 cells | Cell Proliferation | 69 | [5] |
| Other JAK-dependent Ba/F3 cells | Cell Proliferation | >3000 | [5] |
Table 2: Comparative Inhibitory Profile of Various JAK Inhibitors (IC50 in nM)
| Inhibitor | Jak1 | Jak2 | Jak3 | TYK2 | Reference |
| This compound | 896 | 1050 | 4.8 | >10000 | [6] |
| Tofacitinib | 112 | 20 | 1 | - | [8] |
| Selective JAK3 inhibitor 1 | >320 | >740 | 0.15 | - | [9] |
| RB1 | >10000 | >10000 | 33.1 | >10000 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to probe its effects on cellular signaling and function.
In Vitro JAK3 Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified JAK3.
Materials:
-
Purified recombinant JAK3 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
JAK3 substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
96-well white plates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
To the wells of a 96-well plate, add 5 µL of the this compound dilutions or vehicle (DMSO) for controls.
-
Add 20 µL of diluted JAK3 enzyme (~0.25 ng/µl) to each well, except for the "blank" control wells.
-
Add 20 µL of 1x kinase assay buffer to the "blank" wells.
-
Prepare a master mix containing kinase buffer, ATP (final concentration ~10 µM), and substrate.
-
Initiate the kinase reaction by adding 25 µL of the master mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the instructions of the luminescence-based kinase assay kit. This typically involves adding a reagent that depletes the remaining ATP and then converts ADP to ATP, which is then measured via a luciferase reaction.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for STAT Phosphorylation via Western Blot
This protocol details the assessment of this compound's ability to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other relevant cell line (e.g., Ba/F3 cells expressing a specific JAK)
-
Cell culture medium and supplements
-
This compound
-
Cytokine for stimulation (e.g., IL-4, IFNβ)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or reach the desired density.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-5 µM) for a specified time (e.g., 3 hours).[6] Include a vehicle control (DMSO).
-
Stimulate the cells with the appropriate cytokine (e.g., IL-4 to induce p-STAT6) for a short period (e.g., 15-30 minutes).[6]
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total STAT protein and a loading control.
-
Quantify the band intensities to determine the effect of this compound on STAT phosphorylation.
Conclusion
This compound is a highly selective and potent tool for the investigation of JAK3-mediated signaling pathways. Its covalent mechanism of action provides durable inhibition, making it valuable for both in vitro and in vivo studies. This guide offers a foundational understanding and practical protocols for the application of this compound in basic research, empowering scientists to further elucidate the role of JAK3 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
The In-Depth Technical Guide to Utilizing Jak3-IN-1 in In Vitro Immunology Studies
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of a representative selective Janus kinase 3 (JAK3) inhibitor, referred to here as Jak3-IN-1, for in vitro immunology research. Given that JAK3 is predominantly expressed in hematopoietic cells, its selective inhibition offers a targeted approach to modulate immune responses.[1][2] This document details the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with JAK3 inhibition.
Mechanism of Action
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for transducing signals from cytokine receptors to the nucleus, primarily through the JAK-STAT signaling pathway.[3][4] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[3] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is largely restricted to hematopoietic cells, making it an attractive target for immunomodulation.[1][2]
This compound is a selective inhibitor of JAK3, which plays a critical role in signal transduction for cytokines that utilize the common gamma chain (γc) receptor subunit. These cytokines include interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are pivotal for the development, proliferation, and function of T cells, B cells, and Natural Killer (NK) cells.[5][6][7]
Upon cytokine binding, the associated JAKs become activated and phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] These STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[5][6] this compound exerts its effect by binding to the ATP-binding site of JAK3, preventing the phosphorylation and activation of downstream STAT proteins and thereby interrupting the signaling cascade.[6][8] Some highly selective JAK3 inhibitors achieve their specificity by forming a covalent bond with a unique cysteine residue (Cys909) within the ATP-binding pocket of JAK3.[8][9]
Quantitative Data: Inhibitory Activity and Selectivity
The efficacy and selectivity of a JAK3 inhibitor are critical for its utility in research and potential therapeutic applications. The following tables summarize the in vitro inhibitory activity (IC50) and selectivity of representative selective JAK3 inhibitors against other JAK family members.
| Inhibitor | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Reference Compound |
| RB1 | 40 | >5000 | >5000 | >5000 | Tofacitinib |
| PF-06651600 | 33.1 | >10000 | >10000 | >10000 | Tofacitinib |
| Tofacitinib | 1 | 112 | 20 | - | - |
Data sourced from multiple studies to provide a comparative overview.[9]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell types and experimental conditions.
Inhibition of STAT Phosphorylation in Human PBMCs (Flow Cytometry)
This protocol describes how to assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, freshly isolated
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Recombinant human IL-2 or IL-4
-
Fixation/Permeabilization Buffer
-
Phospho-specific antibodies (e.g., anti-pSTAT5 for IL-2, anti-pSTAT6 for IL-4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Seed 1 x 10^6 cells per well in a 96-well plate. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-2 (for pSTAT5) or IL-4 (for pSTAT6) to the appropriate wells at a pre-determined optimal concentration. Incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells by adding a fixation buffer, followed by permeabilization according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the relevant immune cell populations (e.g., lymphocytes).
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each concentration of this compound relative to the DMSO control.
T-Cell Proliferation Assay
This assay measures the effect of this compound on T-cell proliferation, which is often dependent on JAK3-mediated cytokine signaling.
Materials:
-
Purified human CD4+ T-cells
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or PHA)
-
RPMI-1640 medium with 10% FBS and IL-2
-
This compound
-
Proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well plate
-
Plate reader or flow cytometer
Procedure:
-
Cell Staining (Optional, for CFSE): Label purified CD4+ T-cells with CFSE according to the manufacturer's protocol.
-
Cell Plating and Treatment: Seed the T-cells in a 96-well plate at an appropriate density. Add serial dilutions of this compound.
-
Activation and Culture: Add T-cell activation reagents and IL-2 to the wells. Culture the cells for 3-5 days at 37°C.
-
Measurement of Proliferation:
-
CFSE: Analyze the dilution of the CFSE dye by flow cytometry.
-
[3H]-thymidine: Add [3H]-thymidine for the final 18 hours of culture, then harvest the cells and measure radioactive incorporation using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of T-cell proliferation.
Western Blot for Phospho-STAT
This protocol provides a method to qualitatively and semi-quantitatively assess the inhibition of STAT phosphorylation in a cell line.
Materials:
-
A suitable cell line (e.g., THP-1 for IL-4/pSTAT6)
-
This compound
-
Recombinant cytokine (e.g., IL-4)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture the cells to 70-80% confluency. Starve the cells in serum-free media for 4-6 hours. Pre-treat with this compound or DMSO for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the pSTAT signal to total STAT and the loading control.
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows discussed in this guide.
Caption: JAK3 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore and Virtual Screening of JAK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Covalent Inhibitors Targeting JAK3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and have emerged as significant therapeutic targets for a spectrum of autoimmune diseases and cancers.[1][2][3] Among the four members, JAK3's expression is predominantly restricted to hematopoietic cells, making it a highly attractive target for immunomodulatory therapies with a potentially reduced side-effect profile compared to broader-spectrum JAK inhibitors.[1][4] A key strategy to achieve selectivity for JAK3 has been the development of covalent inhibitors that target a unique cysteine residue (Cys909) within its ATP-binding site, an approach that has yielded highly potent and selective compounds.[1][2][5]
This technical guide provides an in-depth overview of the discovery and development of covalent JAK3 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and drug discovery workflows.
The Rationale for Covalent Inhibition of JAK3
The high degree of structural conservation in the ATP-binding pockets of the JAK family has historically posed a significant challenge for the development of selective inhibitors.[1][6] Many early JAK inhibitors, such as tofacitinib, were initially developed with JAK3 as the primary target but were later found to inhibit JAK1 and JAK2 with similar potency, leading to broader biological effects and potential off-target toxicities.[4]
The discovery that JAK3 possesses a unique cysteine residue (Cys909) at a solvent-accessible position within the active site, which is not present in other JAK family members, opened a new avenue for achieving selectivity.[1][5] This nucleophilic cysteine can be targeted by inhibitors bearing a mildly electrophilic "warhead," such as an acrylamide or cyanamide group.[1][7] These inhibitors first bind non-covalently to the active site and then form a stable, covalent bond with the thiol group of Cys909, leading to irreversible or long-lasting inhibition.[8] This targeted covalent approach has enabled the development of inhibitors with exceptional selectivity for JAK3 over other JAK isoforms.[1][8]
Key Covalent JAK3 Inhibitors and their Potency
Several classes of covalent JAK3 inhibitors have been developed, each with distinct chemical scaffolds and electrophilic warheads. The following tables summarize the in vitro potency and cellular activity of representative compounds from these series.
| Compound | Scaffold | Warhead | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Compound 9 | 2,4-Substituted Pyrimidine | Acrylamide | 69 | >3000 | >3000 | >3000 | [1] |
| Compound 45 | 2,4-Substituted Pyrimidine | Acrylamide | - | - | - | - | [6] |
| FM-381 | Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine | Cyanoacrylamide | 0.127 | 50.8 | 342.9 | 457.2 | [9] |
| Compound 10f | Pyrido[2,3-d]pyrimidin-7-one | - | 2.0 | - | - | - | |
| Compound 12 | Cyanamide-based | Cyanamide | - | - | - | - | [7][10] |
| Compound 32 | Cyanamide-based | Cyanamide | - | - | - | - | [10][11] |
| Ritlecitinib | - | Covalent | - | - | - | - | [12] |
Table 1: Biochemical Potency of Covalent JAK3 Inhibitors. IC50 values represent the concentration of inhibitor required to reduce the enzymatic activity of the respective JAK isoform by 50%. A hyphen (-) indicates that the data was not provided in the cited source.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Compound 9 | Ba/F3 | IL-2 induced pSTAT5 | 69 | [1] |
| Compound 1 | hPBMCs | IL-2 stimulated pSTAT5 | 206 | [13] |
| Compound 1 | Ramos B cells | IL-4 stimulated pSTAT6 | 58 | [13] |
| Compound 12 | T cells | T cell proliferation | - | [14] |
| Compound 10f | U937 | Proliferation (JAK3 M511I) | - | [14] |
Table 2: Cellular Activity of Covalent JAK3 Inhibitors. IC50 values represent the concentration of inhibitor required to inhibit the specified cellular signaling event or process by 50%. A hyphen (-) indicates that the data was not provided in the cited source.
Experimental Protocols
The discovery and characterization of covalent JAK3 inhibitors rely on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (General Protocol)
Objective: To determine the in vitro potency (IC50) of a compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant JAK enzyme, and substrate peptide in kinase buffer.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km for each enzyme).
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
The luminescence signal, which is proportional to the amount of ADP generated, is read on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-STAT Assay (pSTAT5 in Human PBMCs)
Objective: To assess the ability of a compound to inhibit JAK3-mediated signaling in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), isolated from healthy donors by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Recombinant human Interleukin-2 (IL-2).
-
Test compounds dissolved in DMSO.
-
Fixation buffer (e.g., BD Cytofix™).
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III).
-
Fluorescently labeled anti-phospho-STAT5 antibody (e.g., Alexa Fluor® 647 anti-pSTAT5 (Y694)).
-
Flow cytometer.
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in RPMI-1640 with 10% FBS.
-
Add serial dilutions of the test compound and pre-incubate for 1-2 hours at 37°C.
-
Stimulate the cells with IL-2 (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
Fix the cells by adding fixation buffer and incubating for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.
-
Wash the cells with staining buffer (e.g., PBS with 1% BSA).
-
Stain the cells with the fluorescently labeled anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer, gating on the lymphocyte population.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal.
-
Calculate the percent inhibition for each compound concentration relative to stimulated DMSO controls and determine the IC50 value.
Mass Spectrometry for Covalent Adduct Confirmation
Objective: To confirm the covalent binding of an inhibitor to the Cys909 residue of JAK3.
Materials:
-
Recombinant human JAK3 protein.
-
Test compound.
-
Incubation buffer (e.g., 50 mM HEPES, pH 7.5).
-
Trypsin or other suitable protease.
-
LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer).
Procedure:
-
Incubate the JAK3 protein with an excess of the test compound for a defined period (e.g., 2 hours) at room temperature.
-
Denature the protein and reduce and alkylate the cysteine residues (except for the one protected by the covalent inhibitor).
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for a peptide containing the Cys909 residue with a mass shift corresponding to the molecular weight of the inhibitor.
-
The identification of this modified peptide confirms the covalent adduction at the intended cysteine residue.
Visualizing Key Pathways and Workflows
JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs and subsequent phosphorylation of STATs.
Caption: The JAK-STAT signaling pathway initiated by common gamma chain cytokines.
General Workflow for Covalent Inhibitor Discovery
The discovery of covalent inhibitors follows a structured process, from initial screening to in vivo evaluation.
Caption: A generalized workflow for the discovery of covalent kinase inhibitors.
Future Directions
The development of covalent JAK3 inhibitors represents a significant advancement in the pursuit of selective immunomodulatory therapies. Future efforts in this field are likely to focus on the development of reversible-covalent inhibitors to fine-tune the duration of action and potentially mitigate the risk of idiosyncratic toxicities associated with irreversible binding. Furthermore, exploring novel electrophilic warheads and expanding the chemical space of the targeting scaffolds will continue to be important areas of research. As our understanding of the nuanced roles of JAK3 in various disease states grows, so too will the opportunities for the application of these highly selective and potent therapeutic agents.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3)...: Ingenta Connect [ingentaconnect.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Optimal Concentration of Jak3-IN-1 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Jak3-IN-1, a potent and selective irreversible inhibitor of Janus Kinase 3 (JAK3), in various cell culture applications. The protocols outlined below are designed to assist in assessing the inhibitor's effects on cell viability, proliferation, and target engagement within the JAK/STAT signaling pathway.
Introduction to this compound
This compound is a highly selective, covalent inhibitor of JAK3, a tyrosine kinase predominantly expressed in hematopoietic cells.[1] JAK3 plays a crucial role in signal transduction for cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] These cytokines are vital for the development, proliferation, and function of T cells, B cells, and Natural Killer (NK) cells.[1] By irreversibly binding to a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, this compound effectively blocks downstream signaling cascades, primarily the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable tool for studying JAK3-specific functions and a potential therapeutic agent for autoimmune diseases and certain cancers.[3][4]
Quantitative Data Summary
The effective concentration of this compound and its close analog, PF-06651600 (Ritlecitinib), can vary depending on the assay type and cell line used. Below is a summary of reported inhibitory concentrations.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / Effective Concentration | Reference |
| This compound Analog (PF-06651600) | Cell-free Kinase Assay | Recombinant JAK3 | 33.1 nM | [4] |
| This compound Analog (PF-06651600) | Cell-based Assay (p-STAT5) | Human Whole Blood (IL-2 stimulated) | 244 nM | [4] |
| This compound Analog (PF-06651600) | Cell-based Assay (p-STAT5) | Human Whole Blood (IL-7 stimulated) | 407 nM | [4] |
| This compound Analog (PF-06651600) | Cell-based Assay (p-STAT5) | Human Whole Blood (IL-15 stimulated) | 266 nM | [4] |
| This compound Analog (PF-06651600) | Cell-based Assay (p-STAT6) | Human Whole Blood (IL-4 stimulated) | 340 nM | [4] |
| This compound Analog (PF-06651600) | Cell-based Assay (p-STAT3) | Human Whole Blood (IL-21 stimulated) | 355 nM | [4] |
| This compound Analog (PF-06651600) | Cell Viability Assay | U937 (AML cell line with JAK3 M511I mutation) | 27 nM | [5] |
| This compound Analog (PF-06651600) | Cell Viability Assay | Ba/F3-JAK3-M511I | 30 nM | [5] |
| Tofacitinib (Pan-JAK inhibitor with JAK3 preference) | Cell Viability Assay | Fibroblast cell lines | Cytotoxic effect starting at 100 nM | [6] |
| Tofacitinib | Cell-based Assay (p-STAT5) | CD4+ T-cell blasts (IL-2 stimulated) | IC50 ~47 nM | [7] |
| Tofacitinib | Proliferation Assay | CD4+ T-cell blasts (IL-2 stimulated) | IC50 ~3.7 nM | [7] |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that affects cell viability, which is crucial for distinguishing between targeted inhibitory effects and general cytotoxicity.
Materials:
-
Target cell line (e.g., T-cell lines like Jurkat, NK-92, or primary T cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or a suitable solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere (for adherent cells) and recover.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete medium. A common starting range is from 10 µM down to 0.1 nM. Also, prepare a vehicle control (DMSO) with the same final concentration as in the highest this compound treatment.
-
Treatment: Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate before removing the medium.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Assessing Target Inhibition by Western Blotting for Phosphorylated STAT5 (p-STAT5)
This protocol determines the concentration of this compound required to inhibit the phosphorylation of its downstream target, STAT5, following cytokine stimulation.
Materials:
-
Target cell line (e.g., NK-92, activated primary T cells)
-
Complete and serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human IL-2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture cells to a sufficient density (e.g., 1-2 x 10^6 cells/mL).
-
Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for 4-6 hours prior to the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with IL-2 (e.g., 10-20 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, place the cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT5 and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the p-STAT5 signal.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT5 signal to the total STAT5 signal and the loading control.
Conclusion
The optimal concentration of this compound for cell culture experiments is dependent on the specific cell type and the biological question being addressed. For assessing the direct inhibition of JAK3 signaling, concentrations in the low to mid-nanomolar range (10-500 nM) are typically effective at reducing STAT phosphorylation. For longer-term assays, such as cell proliferation or viability, it is crucial to first perform a dose-response curve to identify a concentration that is not broadly cytotoxic. The protocols provided herein offer a systematic approach to determining the appropriate working concentration of this compound for your specific research needs.
References
- 1. longdom.org [longdom.org]
- 2. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of U937JAK3-M511I Acute Myeloid Leukemia Cells as a Sensitive Model to JAK3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Essential biphasic role for JAK3 catalytic activity in IL-2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jak3-IN-1 Administration in Mouse Models of Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Janus kinase 3 (Jak3) is a critical enzyme in the signaling pathways of several cytokines that are pivotal in the development and function of lymphoid cells.[1][2][3] Its restricted expression to hematopoietic cells makes it an attractive therapeutic target for autoimmune diseases like rheumatoid arthritis (RA), with the potential for reduced side effects compared to broader-acting immunosuppressants.[4] Jak3 inhibitors block the JAK-STAT signaling pathway, thereby interfering with the inflammatory cascade.[3][5][6] This document provides detailed application notes and protocols for the administration of a selective Jak3 inhibitor, referred to here as Jak3-IN-1, in mouse models of arthritis, primarily focusing on the widely used collagen-induced arthritis (CIA) model. The protocols and data presented are synthesized from studies on various selective Jak3 inhibitors such as WYE-151650, RB1, CP-690550, and Z583.[1][4][7][8]
Data Presentation
The following tables summarize quantitative data from studies utilizing selective Jak3 inhibitors in mouse models of arthritis. This data is intended to provide a reference for expected efficacy and dosing.
Table 1: In Vitro Potency and Selectivity of Representative Jak3 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Jak1 | Selectivity vs. Jak2 | Cell-Based Assay Notes | Reference |
| RB1 | Jak3 | 40 | >125-fold | >125-fold | Potently inhibits IL-4-induced STAT6 phosphorylation in THP-1 cells. | [1][2] |
| Z583 | Jak3 | 10.84 (at 1mM ATP) | >920-fold | >920-fold | Significantly inhibits Jak3-related cytokine-mediated JAK-STAT signaling. | [4] |
| WYE-151650 | Jak3 | - | 10-29-fold | 10-29-fold | Suppressed IL-2-induced STAT5 phosphorylation and cell proliferation. | [7] |
Table 2: In Vivo Efficacy of Jak3 Inhibitors in Collagen-Induced Arthritis (CIA) Mouse Models
| Compound | Mouse Strain | Dose | Administration Route | Key Outcomes | Reference |
| RB1 | DBA/1 | 10, 30, 100 mg/kg | Oral | Significantly improved joint pathology and reduced clinical scores. | [1] |
| Z583 | DBA/1 | 0.3, 1, 3 mg/kg | Oral | Dose-dependently prevented arthritic progression and paw swelling. | [4] |
| CP-690550 | DBA/1 | 1.5 - 15 mg/kg/day | Osmotic mini-pump | Dose-dependent decrease in clinical scores and joint damage. >90% reduction at the highest dose. | [8][9] |
| WYE-151650 | - | - | - | Efficacious in mouse DTH and CIA models. | [7] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and highly reproducible model for studying the pathology of rheumatoid arthritis.[10][11]
Materials:
-
Male DBA/1 mice (7-8 weeks old)[10]
-
Bovine or Chick Type II Collagen
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of Type II collagen in CFA (final concentration of 2 mg/mL collagen and 2.5-4 mg/mL M. tuberculosis).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of Type II collagen in IFA (final concentration of 2 mg/mL collagen).
-
Administer a booster injection of 100 µL of the emulsion at a different site near the base of the tail.[11]
-
-
Monitoring Arthritis Development:
-
Clinical Scoring:
-
Score each paw on a scale of 0-3 or 0-4 based on the severity of swelling and erythema.[12] A common scoring system is:
-
0: No swelling or erythema.
-
1: Mild swelling and/or erythema of the ankle or wrist.
-
2: Moderate swelling and erythema of the ankle or wrist.
-
3: Severe swelling and erythema of the entire paw, including digits.
-
-
The maximum score per mouse is 12 or 16, depending on the scale used.
-
Preparation and Administration of this compound
The route of administration and vehicle will depend on the specific physicochemical properties of the Jak3 inhibitor. Oral gavage and continuous infusion via osmotic mini-pumps are common methods.
a) Oral Administration Protocol (Based on RB1 and Z583 studies)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, 3, 10, 30 mg/kg).[1][4]
-
Administer the this compound suspension or vehicle control to the mice via oral gavage once daily.
-
Treatment can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the onset of clinical signs). For therapeutic studies, treatment typically begins when the clinical score reaches a predetermined level.
b) Continuous Infusion Protocol (Based on CP-690550 study)
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Alzet osmotic mini-pumps
-
Surgical tools for implantation
Protocol:
-
Dissolve this compound in the vehicle to achieve the desired daily dose (e.g., 1.5-15 mg/kg/day) based on the pump's flow rate and the mouse's body weight.[8][9]
-
Fill the osmotic mini-pumps with the this compound solution or vehicle control according to the manufacturer's instructions.
-
Surgically implant the pumps subcutaneously in the dorsal region of the mice under anesthesia.
-
The pumps will provide continuous infusion of the compound for the duration of the study.
Assessment of Efficacy
a) Clinical Assessment:
-
Record clinical arthritis scores daily or every other day as described in the CIA protocol.
-
Measure paw thickness using a digital caliper.
b) Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin.
-
Decalcify the tissues.
-
Embed the paws in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.
-
Score the sections for inflammation, pannus formation, cartilage erosion, and bone resorption.
c) Biomarker Analysis:
-
Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies using ELISA.
-
Isolate splenocytes or cells from lymph nodes to analyze T-cell populations (e.g., Th1, Th17, Tregs) by flow cytometry.[1]
Visualizations
Signaling Pathway Diagram
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in a CIA mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective functional inhibition of JAK-3 is sufficient for efficacy in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-Cell Activation and Differentiation with Jak3-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Jak3-IN-1, a potent and selective inhibitor of Janus Kinase 3 (Jak3), to investigate T-cell activation and differentiation. The protocols and data presented herein are intended to assist researchers in immunology, drug discovery, and related fields in designing and executing experiments to explore the critical role of the Jak3 signaling pathway in T-cell biology.
Introduction to Jak3 and T-Cell Signaling
Janus Kinase 3 (Jak3) is a tyrosine kinase that plays a pivotal role in signal transduction downstream of cytokine receptors that share the common gamma chain (γc). These cytokines, including Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, are essential for the development, proliferation, survival, and differentiation of T-lymphocytes. The binding of these cytokines to their receptors leads to the activation of Jak3 and subsequently, the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Activated STATs then translocate to the nucleus to regulate the transcription of genes crucial for T-cell function. Given its restricted expression to hematopoietic cells and its non-redundant role in lymphocyte signaling, Jak3 is a key target for modulating immune responses.
This compound is a highly selective and potent inhibitor of Jak3, making it an invaluable tool for dissecting the specific functions of Jak3 in T-cell activation and differentiation. Its high selectivity allows for the targeted inhibition of the Jak3 pathway with minimal off-target effects on other Jak family members.
Data Presentation: Efficacy and Selectivity of this compound
The inhibitory activity and selectivity of this compound and other relevant selective Jak3 inhibitors are summarized below. This data highlights the utility of these compounds in specifically targeting the Jak3 signaling cascade.
| Compound | Target | IC50 / Ki | Selectivity vs. Jak1 | Selectivity vs. Jak2 | Reference |
| This compound | Jak3 | 4.8 nM (IC50) | >180-fold | >218-fold | [1] |
| Jak1 | 896 nM (IC50) | - | - | [1] | |
| Jak2 | 1050 nM (IC50) | - | - | [1] | |
| Selective JAK3 inhibitor 1 | Jak3 | 0.07 nM (Ki) | >4500-fold | >10500-fold | [2] |
| Jak1 | 320 nM (Ki) | - | - | [2] | |
| Jak2 | 740 nM (Ki) | - | - | [2] | |
| PF-06651600 | Jak3 | Potent inhibitor | High | High | [3] |
Key Applications of this compound in T-Cell Research
-
Inhibition of T-Cell Proliferation: Investigate the role of Jak3 in driving the clonal expansion of T-cells following activation.
-
Modulation of T-Cell Activation Markers: Analyze the effect of Jak3 inhibition on the expression of key activation markers such as CD25 and CD69.
-
Control of T-Helper Cell Differentiation: Elucidate the necessity of Jak3 signaling for the differentiation of naïve CD4+ T-cells into various effector lineages, including Th1, Th2, and Th17 cells.
-
Regulation of Cytokine Production: Determine the impact of Jak3 inhibition on the secretion of signature cytokines by different T-helper subsets.
-
Induction of T-Cell Exhaustion: Explore the potential of Jak3 inhibition to promote a state of T-cell exhaustion, characterized by the expression of inhibitory receptors like PD-1.
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and Proliferation Assay
This protocol details the steps to assess the effect of this compound on T-cell activation and proliferation.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
This compound (dissolved in DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet) or Ki67 antibody
-
Flow cytometer
Procedure:
-
T-Cell Isolation (Optional): Isolate T-cells from PBMCs using a negative selection kit for higher purity.
-
Cell Staining (for proliferation dye): Label T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate Coating (for plate-bound antibodies): Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) for 2-4 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.[4]
-
Cell Seeding: Seed the labeled or unlabeled T-cells at a density of 1-2 x 10^5 cells/well in the prepared 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells. A typical concentration range to test would be from 1 nM to 10 µM.
-
T-Cell Activation: Add soluble anti-CD28 antibody (1-2 µg/mL) to all wells except the unstimulated control. If using anti-CD3/CD28 coated beads, add them at a 1:1 bead-to-cell ratio.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis of Activation Markers (24 hours): For analysis of early activation markers, harvest cells after 24 hours and stain for surface markers like CD25 and CD69 using fluorescently labeled antibodies. Analyze by flow cytometry.[5][6][7]
-
Analysis of Proliferation (72 hours):
-
Dye Dilution: Harvest cells and analyze the dilution of the proliferation dye by flow cytometry.
-
Ki67 Staining: Harvest cells, fix, and permeabilize. Stain with an anti-Ki67 antibody and analyze by flow cytometry.[8]
-
Protocol 2: In Vitro T-Helper Cell Differentiation Assay
This protocol outlines the procedure to study the influence of this compound on the differentiation of naïve CD4+ T-cells into Th1, Th2, and Th17 lineages.
Materials:
-
Naïve CD4+ T-cells (isolated from PBMCs or spleen)
-
RPMI-1640 medium supplemented as in Protocol 1
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Th1 Differentiation Cocktail: IL-12 (10-20 ng/mL) and anti-IL-4 antibody (1-10 µg/mL)
-
Th2 Differentiation Cocktail: IL-4 (10-20 ng/mL) and anti-IFN-γ antibody (1-10 µg/mL)
-
Th17 Differentiation Cocktail: IL-6 (20-50 ng/mL), TGF-β (1-5 ng/mL), IL-1β (10-20 ng/mL), IL-23 (10-20 ng/mL), anti-IL-4, and anti-IFN-γ antibodies.[9][10][11]
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Antibodies for intracellular cytokine staining (anti-IFN-γ, anti-IL-4, anti-IL-17A)
-
Flow cytometer
Procedure:
-
Plate Coating: Coat a 24-well plate with anti-CD3 antibody as described in Protocol 1.
-
Cell Seeding: Seed naïve CD4+ T-cells at a density of 1 x 10^6 cells/well.
-
Inhibitor and Cytokine Treatment: Add this compound or vehicle control to the wells at the desired concentrations. Immediately after, add the respective T-helper differentiation cocktails to the wells. Add soluble anti-CD28 antibody to all wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Intracellular Cytokine Staining:
-
On the final day, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin).
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a dedicated kit.
-
Stain for intracellular cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) using fluorescently labeled antibodies.
-
-
Flow Cytometry Analysis: Analyze the percentage of CD4+ T-cells expressing the signature cytokines for each lineage by flow cytometry.
Protocol 3: Western Blot for STAT5 Phosphorylation
This protocol is for assessing the direct inhibitory effect of this compound on the Jak3 signaling pathway by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
T-cells or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium
-
This compound
-
IL-2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture T-cells to the desired density. For some experiments, serum-starve the cells for 2-4 hours prior to stimulation to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with IL-2 (e.g., 20 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately place the cells on ice, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-STAT5 antibody to confirm equal protein loading.
Visualization of Pathways and Workflows
Jak3 Signaling Pathway in T-Cells
Caption: Jak3 signaling pathway in T-cells and the inhibitory action of this compound.
Experimental Workflow for T-Cell Differentiation Assay
Caption: Workflow for in vitro T-helper cell differentiation assay with this compound.
Logical Relationship of Jak3 Inhibition on T-Cell Responses
Caption: Logical flow of the effects of this compound on key T-cell responses.
References
- 1. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Induction of T cell exhaustion by JAK1/3 inhibition in the treatment of alopecia areata [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel application of Ki67 to quantify antigen-specific in vitro lymphoproliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokines that Modulate the Differentiation of Th17 Cells in Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Kinase Assay for Determining Jak3-IN-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Janus kinase 3 (Jak3) is a member of the Janus family of intracellular, non-receptor tyrosine kinases.[1] It plays a critical role in signal transduction downstream of cytokine receptors, particularly those that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] This signaling is essential for the development, differentiation, and function of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells.[2][3][4] The Jak3 signaling cascade primarily proceeds through the JAK/STAT pathway, where ligand binding to the cytokine receptor induces the autophosphorylation and activation of receptor-associated Jaks.[5] Activated Jak3 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][4][5] Dysregulation of Jak3 activity is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making it a compelling target for therapeutic intervention.[1][2]
Jak3-IN-1 is a potent and selective inhibitor of Jak3. Understanding its inhibitory activity and selectivity is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for an in vitro kinase assay to determine the inhibitory activity of this compound.
Jak3 Signaling Pathway
The Jak3 signaling pathway is initiated by cytokine binding to its receptor, leading to the activation of Jak3 and subsequent phosphorylation of STAT proteins. This cascade regulates gene expression involved in immune cell function.
Caption: The Jak3/STAT signaling pathway.
Quantitative Data: this compound Inhibitory Activity
The inhibitory activity of this compound and its selectivity against other Janus kinases are summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Kinase | IC50 (nM) | Selectivity vs. Jak3 |
| Jak3 | 4.8 | - |
| Jak1 | 896 | >180-fold |
| Jak2 | 1050 | >218-fold |
Data sourced from MedchemExpress.[6]
Experimental Protocols
In Vitro Jak3 Kinase Assay using ADP-Glo™
This protocol is designed to measure the kinase activity of Jak3 by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that correlates the amount of light produced with the amount of ADP generated, and therefore with the kinase activity.
Materials:
-
Recombinant human Jak3 enzyme
-
Jak3 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow:
Caption: Workflow for the in vitro Jak3 kinase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Prepare the substrate/ATP mix in kinase buffer. The final concentration of ATP should be at or near the Km for Jak3.
-
Dilute the recombinant Jak3 enzyme in kinase buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound serial dilutions or vehicle control (DMSO) to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the diluted Jak3 enzyme to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the incubation period, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with no enzyme as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Conclusion
This document provides a comprehensive guide for assessing the in vitro activity of the Jak3 inhibitor, this compound. The detailed protocol for the ADP-Glo™ kinase assay offers a robust and high-throughput method for determining the potency and selectivity of potential Jak3 inhibitors. The provided signaling pathway and experimental workflow diagrams serve as visual aids to facilitate a deeper understanding of the underlying biological processes and experimental design. This information is intended to support researchers and scientists in the fields of drug discovery and development in their efforts to characterize novel therapeutic agents targeting the Jak3 kinase.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Viability Assays with Jak3-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of Jak3-IN-1, a potent and selective Janus kinase 3 (JAK3) inhibitor, on cell viability. The protocols and data presented are intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various cellular contexts, particularly in immunology and oncology research.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for JAK3 over other members of the Janus kinase family, including JAK1 and JAK2.[1] The JAK/STAT signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in immune cell development, proliferation, and function.[2] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers. By selectively targeting JAK3, which is predominantly expressed in hematopoietic cells, this compound offers a targeted approach to modulate immune responses and inhibit the growth of JAK3-dependent cancer cells.[1]
Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and its effect on cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Kinase | IC50 (nM) | Selectivity vs. Jak3 |
| Jak3 | 4.8 | - |
| Jak1 | 896 | >180-fold |
| Jak2 | 1050 | >218-fold |
| TYK2 | >10000 | >2083-fold |
| FLT3 | 13 | 0.37-fold |
| BTK | 794 | >165-fold |
| ITK | 1070 | >222-fold |
Table 2: Anti-proliferative Activity of this compound [1]
| Cell Line | Dependence | IC50 (nM) |
| Ba/F3 | Jak3-dependent | 69 |
| Other JAK-dependent Ba/F3 cells | - | >3000 |
Experimental Protocols
Detailed methodologies for commonly used cell viability assays to assess the effect of this compound are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.[5][6]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cells in culture
-
Opaque-walled 96-well or 384-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of the diluted compound to the wells. Include appropriate vehicle and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[7] Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.[5][7]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[5]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][7]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Visualizations
The following diagrams illustrate the Jak3 signaling pathway and a general workflow for cell viability assays.
Caption: Jak3 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing cell viability after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Jak3 (D1H3) Rabbit mAb (#8827) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Jak3-IN-1 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Jak3-IN-1, a potent and selective inhibitor of Janus kinase 3. Due to its hydrophobic nature, this compound can be difficult to dissolve and maintain in aqueous solutions, which is critical for accurate and reproducible experimental results. This guide offers practical solutions and detailed protocols to overcome these solubility issues.
Understanding the Jak3 Signaling Pathway
Jak3 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that are crucial for cytokine signaling.[1] Specifically, Jak3 associates with the common gamma chain (γc) of several interleukin receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2][3][4] Upon cytokine binding, Jak3 is activated and, in concert with Jak1, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immune cell development, proliferation, and function.[5][6] By inhibiting Jak3, this compound blocks this signaling cascade, making it a valuable tool for studying immune responses and a potential therapeutic agent for autoimmune diseases.[1]
Caption: The Jak3-STAT signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Issue: this compound is precipitating out of my aqueous solution.
Precipitation of this compound in aqueous buffers is a common issue due to its low water solubility.[6] This can lead to inaccurate inhibitor concentrations and unreliable experimental data. The following troubleshooting steps and preventative measures can help maintain the solubility of this compound in your experiments.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK3 covalent inhibitor-1 | JAK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preparation of stable aqueous suspension of a hydrophobic drug with polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: Optimizing Jak3-IN-1 Concentration to Avoid Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Jak3-IN-1 in their experiments while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Janus kinase 3 (Jak3). It functions by competing with ATP for the binding site on the Jak3 enzyme, thereby preventing the phosphorylation and activation of downstream signaling molecules, primarily Signal Transducers and Activators of Transcription (STATs). This blockade of the Jak/STAT pathway ultimately interferes with the signaling of various cytokines crucial for immune cell development and function.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for Jak3, high concentrations may lead to the inhibition of other kinases. Known potential off-targets include other members of the JAK family (Jak1 and Jak2) and other kinases such as Fms-like tyrosine kinase 3 (FLT3), TTK protein kinase (TTK), Proto-oncogene tyrosine-protein kinase BLK (BLK), and Tyrosine-protein kinase TXK (TXK), a member of the TEC family of kinases.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: A starting concentration in the low nanomolar range is recommended for in vitro cellular assays. Based on its IC50 value of 4.8 nM for Jak3, a concentration range of 1-100 nM is a reasonable starting point for most cell-based experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How can I confirm that the observed effects in my experiment are due to Jak3 inhibition and not off-target effects?
A4: To confirm the specificity of this compound in your experiments, consider the following controls:
-
Rescue experiment: If possible, overexpressing a drug-resistant mutant of Jak3 should reverse the effects of this compound.
-
Control cell lines: Utilize cell lines that do not express Jak3 or have a non-functional Jak3 to demonstrate that the inhibitor has no effect.
-
Assess downstream signaling: Measure the phosphorylation status of STAT5, a direct downstream target of Jak3, to confirm on-target pathway inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity observed at expected effective concentrations. | Off-target kinase inhibition. | Decrease the concentration of this compound. Perform a thorough dose-response analysis to find the lowest effective concentration. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent is below the tolerance level of your cells (typically <0.1% for DMSO). Run a vehicle-only control. | |
| Inconsistent or no effect on the target pathway. | Incorrect concentration of this compound. | Verify the stock solution concentration and perform a fresh dose-response experiment. |
| Cell line is not responsive to Jak3 inhibition. | Confirm Jak3 expression and functionality in your cell line. Ensure the downstream signaling pathway is active. | |
| Instability of the compound. | Prepare fresh dilutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions. | |
| Unexpected biological phenotype observed. | Off-target effects on other signaling pathways. | Profile the activity of this compound against a panel of kinases to identify potential off-targets at the concentration used. Lower the inhibitor concentration. |
| Activation of compensatory signaling pathways. | Investigate other relevant signaling pathways that might be activated in response to Jak3 inhibition. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. Jak3 |
| Jak3 | 4.8 | - |
| Jak1 | 896 | >180-fold |
| Jak2 | 1050 | >218-fold |
| FLT3 | 13 | ~2.7-fold |
| TTK | 49 | ~10-fold |
| BLK | 157 | ~32-fold |
| TXK | 36 | ~7.5-fold |
Data compiled from publicly available sources.
Experimental Protocols
Biochemical Kinase Assay (Radiometric Filter Binding Assay)
This protocol provides a general method for assessing the inhibitory activity of this compound against a purified kinase in vitro.
Materials:
-
Purified recombinant Jak3 enzyme
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
This compound dissolved in DMSO
Procedure:
-
Prepare a reaction mix containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mix and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Wash the paper once with acetone and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Cell-Based Proliferation Assay (Ba/F3 Cells)
This protocol describes a method to assess the effect of this compound on the proliferation of a cell line dependent on Jak3 signaling.
Materials:
-
Ba/F3 cells engineered to be dependent on a constitutively active Jak3 mutant.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate antibiotics).
-
96-well cell culture plates.
-
Cell proliferation reagent (e.g., CellTiter-Glo®).
-
This compound dissolved in DMSO.
Procedure:
-
Seed the Ba/F3-Jak3 cells in a 96-well plate at a predetermined optimal density.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Visualizations
Caption: Jak3 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for a Radiometric Kinase Assay.
Caption: Potential Off-Target Signaling Pathways of this compound.
Technical Support Center: Overcoming Resistance to Jak3-IN-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Jak3-IN-1, a selective inhibitor of Janus kinase 3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that specifically targets the kinase activity of Janus kinase 3 (JAK3). By binding to the ATP-binding pocket of JAK3, it prevents the phosphorylation and activation of downstream signaling proteins, primarily Signal Transducers and Activators of Transcription (STATs).[1] This blockade of the JAK3/STAT pathway is intended to reduce cancer cell proliferation, survival, and induce apoptosis in susceptible cancer types.[2][3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common molecular mechanisms for acquired resistance?
A2: Acquired resistance to JAK inhibitors can occur through several mechanisms. One of the most frequently observed is the acquisition of secondary mutations in other JAK family members, such as JAK1.[4][5][6] These secondary mutations can lead to the reactivation of the STAT signaling pathway, bypassing the inhibition of JAK3.[7] Another potential mechanism is the upregulation of parallel or downstream signaling pathways that promote cell survival, such as the PI3K/Akt or MAPK/ERK pathways.
Q3: Can resistance to this compound be conferred by the tumor microenvironment?
A3: Yes, the tumor microenvironment can contribute to resistance. Cancer-associated fibroblasts (CAFs) can secrete cytokines, such as oncostatin-M (OSM), which can activate alternative JAK kinases (like JAK1) and STAT3 signaling in a paracrine manner.[8] This can reduce the cancer cells' dependency on the specific pathway targeted by this compound, thereby decreasing the drug's efficacy.
Q4: Are there known genetic biomarkers that can predict sensitivity or resistance to this compound?
A4: While research is ongoing, activating mutations in the JAK3 gene are a strong predictor of initial sensitivity to this compound.[3][9] Conversely, the presence of activating mutations in other JAK family members, particularly JAK1, may indicate a higher likelihood of intrinsic or rapidly acquired resistance.[4][10] Loss-of-function mutations in negative regulators of the JAK/STAT pathway, such as SOCS proteins, could also influence the response to this compound.[11]
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed in Sensitive Cell Lines After Treatment with this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the IC50 of this compound in your specific cell line. Perform a dose-response curve to ensure you are using an effective concentration. |
| Drug Degradation | Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Cell Line Contamination or Misidentification | Perform cell line authentication (e.g., STR profiling) and check for mycoplasma contamination. |
| Suboptimal Assay Conditions | Optimize your cell death assay (e.g., Annexin V/PI staining, caspase activity assay). Ensure appropriate incubation times and controls are included. |
Issue 2: Resistant Phenotype Emerges After Prolonged Treatment
| Potential Cause | Troubleshooting Steps |
| Acquisition of Secondary Mutations | Sequence the kinase domains of other JAK family members (especially JAK1) in the resistant cells to identify potential activating mutations. |
| Activation of Bypass Signaling Pathways | Perform western blot analysis to probe for the activation of alternative survival pathways (e.g., p-Akt, p-ERK). |
| Increased Drug Efflux | Use a pan-efflux pump inhibitor to determine if increased drug export is contributing to resistance. |
| Clonal Selection | Perform single-cell cloning of the resistant population to isolate and characterize different resistant subclones. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | JAK3 Mutation Status | This compound IC50 (nM) | Fold Resistance |
| NK-S1 (Sensitive) | Activating Mutation | 50 | 1 |
| NK-S1-R (Resistant) | JAK3 Activating Mutation + JAK1 Secondary Mutation | 2500 | 50 |
| HT29 (Sensitive) | Wild-Type | 200 | 1 |
| HT29-R (Resistant) | Wild-Type | 4000 | 20 |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment | p-STAT3 (Normalized to Total STAT3) | p-ERK (Normalized to Total ERK) |
| NK-S1 (Sensitive) | Vehicle | 1.0 | 1.0 |
| NK-S1 (Sensitive) | This compound (100 nM) | 0.2 | 0.9 |
| NK-S1-R (Resistant) | Vehicle | 1.2 | 1.8 |
| NK-S1-R (Resistant) | This compound (100 nM) | 1.1 | 1.7 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-STAT3 (e.g., Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH).
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with varying concentrations of the inhibitor for 72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50.
-
Mandatory Visualizations
Caption: Canonical JAK3/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Resistance to this compound via a secondary activating mutation in JAK1.
Caption: Workflow for generating and characterizing this compound resistant cancer cell lines.
References
- 1. Constitutive Activation of JAK3/STAT3 in Colon Carcinoma Tumors and Cell Lines: Inhibition of JAK3/STAT3 Signaling Induces Apoptosis and Cell Cycle Arrest of Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK3 Mutations and Mitochondrial Apoptosis Resistance in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Cooperating JAK1 and JAK3 mutants increase resistance to JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. cooperating-jak1-and-jak3-mutants-increase-resistance-to-jak-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 11. oaepublish.com [oaepublish.com]
Jak3-IN-1 Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the kinase inhibitor, Jak3-IN-1. This resource offers troubleshooting guidance and frequently asked questions to address potential challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to specifically inhibit JAK3 in our cellular assays, but we are observing unexpected phenotypic changes. What could be the cause?
A1: While this compound is a potent JAK3 inhibitor, it is not entirely specific and can inhibit other kinases, leading to off-target effects. Our data indicates that this compound also inhibits FLT3, TTK, BLK, and TXK with varying potencies. The unexpected phenotype you are observing could be a result of the inhibition of one or more of these off-target kinases. We recommend validating your findings with a structurally different JAK3 inhibitor or using complementary techniques like siRNA/shRNA knockdown of your target to confirm that the observed phenotype is indeed due to JAK3 inhibition.
Q2: Our in vitro kinase assays show potent inhibition of our kinase of interest by this compound, but we see a weaker than expected response in our cell-based assays. Why might this be?
A2: Several factors can contribute to a discrepancy between in vitro and cellular potency. These include cell membrane permeability of the compound, intracellular ATP concentrations competing with the inhibitor, and the presence of drug efflux pumps. Additionally, the specific cellular context, including the expression levels of the target kinase and downstream signaling components, can influence the observed efficacy. We recommend performing cell-based target engagement assays to confirm that this compound is reaching and binding to its intended target within the cell at the concentrations used.
Q3: We are seeing conflicting results when comparing data from different kinase inhibition assays (e.g., biochemical vs. cell-based). How should we interpret this?
Q4: How can we determine if the off-target effects of this compound are relevant to our experimental system?
A4: To assess the relevance of off-target effects, first, determine the expression levels of the potential off-target kinases (FLT3, TTK, BLK, TXK) in your specific cell line or model system. If these kinases are highly expressed, there is a greater likelihood of off-target engagement. Subsequently, you can use specific inhibitors for these off-target kinases as controls to see if they replicate the unexpected phenotype observed with this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell toxicity at concentrations where JAK3 is inhibited. | Inhibition of off-target kinases essential for cell survival. | Lower the concentration of this compound to a more selective range. Confirm by testing for markers of apoptosis or cell death. Use a structurally unrelated JAK3 inhibitor as a control. |
| Phenotype does not match known effects of JAK3 inhibition. | The observed effect is due to inhibition of an off-target kinase (e.g., FLT3, TTK, BLK, or TXK). | Perform siRNA/shRNA knockdown of JAK3 to confirm the on-target phenotype. Use specific inhibitors for the suspected off-target kinases to see if the phenotype is replicated. |
| Inconsistent IC50 values between experiments. | Variations in experimental conditions such as cell density, passage number, or reagent quality. | Standardize all experimental parameters. Ensure consistent cell culture practices and use reagents from the same lot where possible. Include a known standard inhibitor in each experiment for comparison. |
| Inhibitor appears less potent in the presence of serum. | This compound may bind to serum proteins, reducing its effective concentration. | Perform assays in serum-free or low-serum conditions if your experimental system allows. Alternatively, determine the IC50 in the presence of a consistent serum concentration and report this condition. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target, JAK3, and several identified off-target kinases. This data is crucial for designing experiments and interpreting results.
| Kinase | IC50 (nM)[1] | Kinase Family | Primary Cellular Functions |
| JAK3 | 4.8 | Janus Kinase | Immune cell development and function, cytokine signaling. |
| JAK1 | 896 | Janus Kinase | Inflammatory and immune responses. |
| JAK2 | 1050 | Janus Kinase | Hematopoiesis. |
| FLT3 | 13 | Receptor Tyrosine Kinase | Hematopoietic stem and progenitor cell proliferation and differentiation. |
| TTK | 49 | Dual-specificity Kinase | Spindle assembly checkpoint, cell cycle control. |
| BLK | 157 | Src Family Kinase | B-cell receptor signaling. |
| TXK | - | Tec Family Kinase | T-cell signaling. |
| BTK | 794 | Tec Family Kinase | B-cell development and signaling. |
| ITK | 1070 | Tec Family Kinase | T-cell signaling. |
| EGFR | 409 | Receptor Tyrosine Kinase | Cell growth, proliferation, and differentiation. |
Note: A lower IC50 value indicates higher potency.
Experimental Protocols
Detailed methodologies for common kinase inhibitor screening assays are provided below. These can be adapted for testing this compound against its on- and off-targets.
LanthaScreen™ Kinase Binding Assay
This assay quantifies the binding of an inhibitor to a kinase.
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
This compound (or test compound)
-
Assay buffer
-
384-well plate
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.
-
Prepare a 2X kinase/antibody mix in assay buffer.
-
Prepare a 2X tracer solution in assay buffer.
-
Add 5 µL of the diluted this compound to the wells of the 384-well plate.
-
Add 5 µL of the 2X kinase/antibody mix to each well.
-
Add 10 µL of the 2X tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.
ADP-Glo™ Kinase Assay
This assay measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
This compound (or test compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase reaction buffer
-
White, opaque 384-well plate
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in kinase reaction buffer.
-
Add 2.5 µL of the diluted this compound to the wells of the 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the desired reaction time.
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.
Visualizations
JAK3 Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
FLT3 Signaling Pathway (Off-Target)
Caption: Simplified FLT3 signaling leading to cell survival and proliferation.
TTK (Mps1) Signaling in Mitosis (Off-Target)
Caption: Role of TTK (Mps1) in the spindle assembly checkpoint.
BLK in B-Cell Receptor Signaling (Off-Target)
Caption: Involvement of BLK in the B-cell receptor signaling cascade.
TXK in T-Cell Receptor Signaling (Off-Target)
Caption: The role of TXK in the T-cell receptor signaling pathway.
References
Addressing variability in Jak3-IN-1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using Jak3-IN-1. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Janus kinase 3 (Jak3).[1] It exerts its effect by binding to the ATP-binding site of the Jak3 enzyme, preventing the phosphorylation of downstream signaling molecules like STATs.[2][3] This blockade of the Jak/STAT signaling pathway ultimately interferes with the cellular responses to certain cytokines.[3]
Q2: How selective is this compound?
A2: this compound displays significant selectivity for Jak3 over other Jak family members. In enzymatic assays, it is over 180-fold more selective for Jak3 than for Jak1 and Jak2.[1] However, it's important to be aware of potential off-target effects.
Q3: What are the known off-target effects of this compound?
A3: Enzymatic assays have identified fms-related tyrosine kinase 3 (FLT3) and several TEC-family kinases as potential off-targets for this compound.[1] Confirmed off-targets with their respective IC50 values are listed in the data table below. Researchers should consider these off-target effects when designing experiments and interpreting results.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. Stock solutions should be prepared in high-quality, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] Before use, allow the aliquot to thaw completely and bring to room temperature.
Q5: What is the recommended concentration range for cell-based assays?
A5: The effective concentration of this compound will vary depending on the cell type, assay duration, and specific endpoint being measured. For example, in bone marrow-derived macrophage (BMDM) cells, 500 nM of this compound completely inhibits IL-4 induced STAT6 phosphorylation after 3 hours.[1] In Jak3-dependent Ba/F3 cells, the IC50 for antiproliferative activity is 69 nM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. Jak3 |
| Jak3 | 4.8 | - |
| Jak1 | 896 | >180-fold |
| Jak2 | 1050 | >218-fold |
| TYK2 | >10000 | >2083-fold |
Data sourced from MedchemExpress product information sheet.[1]
Table 2: Known Off-Target Kinase Inhibition by this compound
| Off-Target Kinase | IC50 (nM) |
| FLT3 | 13 |
| TXK | 36 |
| TTK | 49 |
| BLK | 157 |
| BTK | 794 |
| ITK | 1070 |
Data sourced from MedchemExpress product information sheet.[1]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value or Lack of Efficacy in Cell-Based Assays
Possible Causes and Solutions:
-
Suboptimal Compound Concentration:
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions. Start with a broad range (e.g., 1 nM to 10 µM) and narrow it down based on the initial results.
-
-
Cell Permeability Issues:
-
Solution: While this compound is cell-permeable, its uptake can vary between cell types. Increase the incubation time to allow for sufficient compound accumulation within the cells.
-
-
High ATP Concentration in Assay:
-
Solution: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the intracellular ATP concentration.[5] If possible, use an assay format where the ATP concentration can be controlled and kept close to the Km for Jak3.
-
-
Compound Degradation:
-
Solution: Ensure proper storage of the compound (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Cell Line Specific Factors:
-
Solution: The expression level of Jak3 and the activity of downstream signaling pathways can vary between cell lines.[6] Confirm Jak3 expression in your cell line by Western blot or other methods. Consider using a positive control cell line known to be sensitive to Jak3 inhibition (e.g., Jak3-dependent Ba/F3 cells).[4]
-
Issue 2: Variability Between Experimental Replicates
Possible Causes and Solutions:
-
Inconsistent Cell Seeding Density:
-
Solution: Ensure a consistent number of cells are seeded in each well or flask. Cell density can affect the cellular response to inhibitors.
-
-
Variable Incubation Times:
-
Solution: Use a precise timer for all incubation steps, especially for short-term treatments.
-
-
Inconsistent Compound Dilution:
-
Solution: Prepare a master mix of the final compound dilution to add to all relevant wells to minimize pipetting errors. Use calibrated pipettes.
-
-
Edge Effects in Multi-well Plates:
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with media or PBS to maintain a humidified environment.
-
-
Serum Lot-to-Lot Variability:
-
Solution: If using serum-containing media, different lots of serum can contain varying levels of growth factors that may affect the Jak/STAT pathway. Test new serum lots before use in critical experiments or use a single, large batch of serum for a series of experiments.
-
Issue 3: Unexpected Off-Target Effects
Possible Causes and Solutions:
-
High Compound Concentration:
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of engaging off-targets.
-
-
Known Off-Target Engagement:
-
Solution: Be aware of the known off-targets of this compound (FLT3, TEC-family kinases).[1] If your experimental system expresses these kinases, consider using a structurally different Jak3 inhibitor with an alternative off-target profile as a control to confirm that the observed phenotype is due to Jak3 inhibition.
-
-
Cellular Context:
-
Solution: The functional consequence of off-target inhibition is highly dependent on the cellular context. Analyze the expression of potential off-target kinases in your cell line of interest.
-
Experimental Protocols & Workflows
Key Experiment: Western Blot for Phospho-STAT6 (p-STAT6) Inhibition
This protocol is a general guideline for assessing the inhibition of IL-4-induced STAT6 phosphorylation in a cell line like bone marrow-derived macrophages (BMDMs).
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of p-STAT6 inhibition.
Methodology:
-
Cell Seeding: Seed cells (e.g., BMDMs) in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): Depending on the cell type and basal signaling, you may need to serum-starve the cells for 4-16 hours to reduce background phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 100, 500 nM) or vehicle (DMSO) for 1-3 hours.
-
Cytokine Stimulation: Add Interleukin-4 (IL-4) to the media at a pre-determined optimal concentration (e.g., 10-20 ng/mL) and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total STAT6 and a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagram
Jak3 Signaling Pathway and Point of Inhibition by this compound:
Caption: Jak3 signaling pathway and the inhibitory action of this compound.
Logical Relationship Diagram
Troubleshooting Logic for Inconsistent Results:
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. longdom.org [longdom.org]
- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jak3 (D7B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving the In Vivo Stability of Jak3-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo stability of the Janus kinase 3 (Jak3) inhibitor, Jak3-IN-1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a shorter-than-expected duration of action with this compound in our animal models. What are the potential causes and solutions?
A1: A short duration of action for this compound in vivo is likely linked to its pharmacokinetic profile. This compound has a reported moderate half-life (T½) of approximately 1.4 hours in mice.[1] This indicates that the compound is cleared from the system relatively quickly.
Troubleshooting Steps:
-
Review Dosing Regimen: Consider if the dosing frequency is adequate to maintain therapeutic concentrations. A shorter dosing interval or a continuous infusion protocol might be necessary.
-
Investigate Metabolic Stability: Rapid metabolism is a common reason for a short half-life. Consider conducting in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways.
-
Consider Formulation Strategies: The formulation of this compound can significantly impact its absorption and stability. See Q2 for more details on formulation improvement.
Q2: How can we improve the oral bioavailability and overall in vivo exposure of this compound?
A2: this compound is reported to have good oral bioavailability (66%)[1]. However, if you are experiencing lower-than-expected exposure, several formulation strategies can be employed to enhance its stability and absorption.
Potential Solutions:
-
Particle Size Reduction: Micronization or nano-milling can increase the surface area of the drug, potentially improving its dissolution rate and absorption.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.
-
Use of Excipients: Incorporating stabilizing excipients such as antioxidants, chelating agents, or pH modifiers into the formulation can protect this compound from degradation in the gastrointestinal tract.
Q3: Are there known metabolic liabilities of Jak3 inhibitors that we should be aware of?
A3: While specific metabolic pathways for this compound are not extensively published, research on other small molecule kinase inhibitors suggests that common metabolic reactions include oxidation, hydroxylation, and glucuronidation. The presence of certain functional groups in a molecule can make it more susceptible to metabolic degradation. For some covalent kinase inhibitors, modification of the scaffold has been shown to improve metabolic stability.[2]
Experimental Approach to Identify Liabilities:
-
Metabolite Identification Studies: Incubate this compound with liver microsomes or hepatocytes and use mass spectrometry to identify the major metabolites. This will reveal the "soft spots" in the molecule that are prone to metabolism.
-
Structural Modification: Once metabolic hot spots are identified, medicinal chemistry efforts can be directed towards modifying these positions to block or slow down metabolism without compromising the inhibitor's potency and selectivity.
Q4: How does the covalent binding mechanism of some Jak3 inhibitors affect their in vivo stability and how can we assess this?
A4: Many selective Jak3 inhibitors are covalent, targeting a specific cysteine residue (Cys909) near the ATP-binding pocket.[3] This covalent binding can lead to a prolonged duration of action that is decoupled from the inhibitor's pharmacokinetic half-life. However, the electrophilic nature of these compounds can also lead to off-target reactions and potential instability.
Assessing Covalent Binding and Stability:
-
Target Engagement Assays: Use techniques like mass spectrometry-based proteomics to confirm covalent modification of Jak3 in cells or tissues.
-
Off-Target Reactivity Profiling: Assess the reactivity of the inhibitor with other nucleophilic biomolecules, such as glutathione, to gauge its potential for non-specific binding.
-
Pharmacodynamic (PD) Studies: Correlate the pharmacokinetic profile of the inhibitor with its pharmacodynamic effect (e.g., inhibition of STAT5 phosphorylation) in your animal model. A sustained PD effect despite declining plasma concentrations can indicate effective covalent target engagement.
Quantitative Data Summary
| Parameter | Value | Species | Dosage | Reference |
| IC₅₀ (Jak3) | 4.8 nM | - | - | [1] |
| IC₅₀ (Jak1) | 896 nM | - | - | [1] |
| IC₅₀ (Jak2) | 1050 nM | - | - | [1] |
| Half-life (T½) | 1.4 hours | Mouse | 10 mg/kg (oral) | [1] |
| AUC | 795 ng*hr/mL | Mouse | 10 mg/kg (oral) | [1] |
| Oral Bioavailability | 66% | Mouse | 10 mg/kg (oral) | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the intrinsic clearance of this compound in liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from the species of interest, e.g., mouse, rat, human)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and this compound to the pre-warmed microsome solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life and intrinsic clearance from the disappearance rate of the compound.
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
This compound
-
A suitable vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Female BALB/c mice (or other appropriate strain)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Formulate this compound in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of this compound to a cohort of mice.
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of mice via a suitable method (e.g., tail vein, retro-orbital).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and T½.
Visualizations
Caption: Jak3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a typical pharmacokinetic study of this compound.
References
Technical Support Center: Controlling for Off-Target Effects of Jak3-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the off-target effects of Jak3-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of Janus kinase 3 (Jak3) with an IC50 of 4.8 nM.[1] It exhibits over 180-fold selectivity for Jak3 compared to Jak1 and Jak2.[1] this compound is a covalent inhibitor that irreversibly binds to a unique cysteine residue (Cys909) in the ATP-binding site of Jak3.[2][3][4] This covalent binding mechanism contributes to its high selectivity and durable inhibition.[5][6]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for Jak3, in vitro enzymatic assays have identified potential off-target kinases. These include fms-related tyrosine kinase 3 (FLT3) and several members of the TEC family of kinases.[1] It is crucial to consider these potential off-targets when designing experiments and interpreting data.
Q3: Why is it important to control for off-target effects?
Q4: What are the general strategies to control for off-target effects of kinase inhibitors?
Several strategies can be employed to control for off-target effects:
-
Use of a Structurally Dissimilar Inhibitor: Employing a second, structurally different Jak3 inhibitor can help confirm that the observed phenotype is due to Jak3 inhibition and not an off-target effect of the primary inhibitor's chemical scaffold.[8]
-
Genetic Approaches: Using Jak3 knockout or knockdown (siRNA, shRNA) models provides the most definitive evidence that the observed effects are Jak3-dependent.[9][10][11]
-
Kinase Profiling: Broad-spectrum kinase profiling assays can identify the full range of kinases inhibited by this compound at various concentrations.[12][13]
-
Dose-Response Analysis: A clear dose-response relationship between inhibitor concentration and the biological effect can provide evidence for on-target activity.
-
Inactive Control Compound: If available, using a structurally related but biologically inactive analog of the inhibitor can help to rule out non-specific or scaffold-related effects.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype with this compound, but I am unsure if it is a true on-target effect.
Answer:
To validate that the observed phenotype is due to the inhibition of Jak3, a multi-pronged approach is recommended. This workflow is designed to systematically rule out off-target effects.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for validating on-target effects of this compound.
Detailed Methodologies:
-
Step 1: Dose-Response Analysis:
-
Protocol: Treat your cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM).
-
Analysis: Measure the phenotypic endpoint at each concentration and plot the data to determine the EC50 (half-maximal effective concentration). A sigmoidal dose-response curve is indicative of a specific interaction.
-
-
Step 2: Western Blot for Phospho-STAT5:
-
Rationale: Jak3 activation leads to the phosphorylation of STAT5 (p-STAT5).[14][15][16] A potent and specific Jak3 inhibitor should reduce p-STAT5 levels in a dose-dependent manner.
-
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the Jak3 pathway with an appropriate cytokine, such as IL-2 (for T-cells) or IL-4 (for other immune cells), for 15-30 minutes.[17][18]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT5 (e.g., Cell Signaling Technology #9359) and total STAT5 (e.g., Santa Cruz Biotechnology #sc-835) overnight at 4°C.[19] Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Expected Outcome: A dose-dependent decrease in the p-STAT5/total STAT5 ratio with this compound treatment.
-
-
Step 3a: Use a Structurally Dissimilar Jak3 Inhibitor:
-
Step 3b: Jak3 Knockdown/Knockout:
-
Rationale: This is the gold standard for confirming on-target effects. If the phenotype is absent in Jak3-deficient cells, it provides strong evidence for Jak3's involvement.[9][10][11]
-
Protocol (siRNA knockdown):
-
Transfect cells with a validated Jak3-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
After 48-72 hours, confirm Jak3 knockdown by Western blot or qPCR.
-
Perform the phenotypic assay and Western blot for p-STAT5 as described above.
-
-
Expected Outcome: The phenotype and cytokine-induced p-STAT5 should be significantly attenuated in Jak3 knockdown cells compared to control cells.
-
Issue 2: My results with this compound are inconsistent across different cell lines.
Answer:
The cellular context is crucial for the activity of any kinase inhibitor. Discrepancies in results between cell lines can arise from several factors:
-
Jak3 Expression Levels: Different cell lines may express varying levels of Jak3. It is essential to confirm Jak3 expression in your cell lines of interest via Western blot or qPCR.
-
Dominant Signaling Pathways: In some cell lines, the biological process you are studying may be driven by pathways that are not dependent on Jak3.
-
Inhibitor Metabolism and Efflux: Cell lines can differ in their expression of drug-metabolizing enzymes and efflux pumps, which can alter the intracellular concentration of this compound.
Troubleshooting Steps:
-
Confirm Jak3 Expression: Perform a baseline Western blot to compare Jak3 protein levels across your cell lines.
-
Pathway Analysis: Before starting experiments, review the literature to understand the key signaling pathways that regulate your phenotype of interest in the specific cell lines you are using.
-
Use a Positive Control Cell Line: Include a cell line known to be sensitive to Jak3 inhibition (e.g., certain T-cell leukemia lines) as a positive control in your experiments.[21]
Jak3 Signaling Pathway
Caption: Simplified Jak3 signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
Table 1: In Vitro Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. Jak3 |
| Jak3 | 4.8 | 1 |
| Jak1 | 896 | >180 |
| Jak2 | 1050 | >218 |
| TYK2 | >10000 | >2083 |
| FLT3 | 13 | ~2.7 |
| TTK | 49 | ~10.2 |
| BLK | 157 | ~32.7 |
| TXK | 36 | ~7.5 |
| BTK | 794 | ~165 |
| ITK | 1070 | ~223 |
| EGFR (WT) | 409 | ~85 |
Data sourced from MedchemExpress and other publications.[1]
Logical Framework for Data Interpretation
Caption: Decision tree for interpreting experimental results to assess on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Specific Jak3 Downregulation in Lymphocytes Impairs γc Cytokine Signal Transduction and Alleviates Antigen-driven Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Janus Kinase (JAK)-3 in Regulating Toll-Like Receptor-Mediated Inflammatory Cytokine Production in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors | PLOS Computational Biology [journals.plos.org]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 21. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Unexpected Phenotypes with Jak3-IN-1: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes when using the Janus kinase 3 (Jak3) inhibitor, Jak3-IN-1. This guide offers insights into potential causes for anomalous results and provides detailed experimental protocols to help ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of apoptosis even at low concentrations of this compound. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors. Firstly, consider the possibility of off-target effects. While this compound is a potent Jak3 inhibitor, it has been shown to inhibit other kinases, such as fms-related tyrosine kinase 3 (FLT3) and some TEC-family kinases[1]. If your cell model expresses these kinases, off-target inhibition could lead to apoptosis. Secondly, the specific cellular context, including the expression levels of other Jak family members and the activation state of parallel signaling pathways, can influence the cellular response to Jak3 inhibition[2]. It is also crucial to ensure the correct concentration of the inhibitor is being used and that the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels.
Q2: I am not observing the expected inhibition of STAT5 phosphorylation in my cells after treatment with this compound. Why might this be?
A2: Several factors could contribute to a lack of efficacy. The cellular context is critical; for instance, in some systems, Jak1 kinase activity, rather than Jak3, has been suggested to be essential for IL-2 induced STAT5 phosphorylation[3]. Additionally, high intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, potentially reducing their effectiveness in cellular assays compared to in vitro kinase assays[3]. Ensure that the inhibitor is completely solubilized and that the treatment duration is sufficient for cellular uptake and target engagement. It is also good practice to confirm the activity of your this compound stock. Finally, consider the possibility of acquired resistance, as mutations in Jak1 or Jak3 can arise during long-term culture in the presence of Jak inhibitors, leading to reduced sensitivity[4].
Q3: I've noticed a paradoxical activation of a signaling pathway that I expected to be downregulated. What is a possible explanation?
A3: Paradoxical pathway activation is a known, though less common, phenomenon with kinase inhibitors[5]. This can occur through various mechanisms. For example, inhibition of a primary target can sometimes lead to the feedback activation of a parallel or upstream pathway. Alternatively, off-target effects of the inhibitor on a kinase that negatively regulates the observed pathway could lead to its activation[6]. A thorough investigation of the inhibitor's selectivity profile and the specific signaling network of your experimental system is necessary to elucidate the exact cause.
Q4: My in vitro kinase assay results with this compound are not consistent with my cell-based assay results. What could be the reason for this discrepancy?
A4: Discrepancies between in vitro and cellular assays are a common challenge in drug discovery[7]. Several factors can contribute to this. As mentioned, high intracellular ATP levels can reduce the potency of ATP-competitive inhibitors in cells[3]. Cell membrane permeability of the compound can also be a limiting factor, affecting the intracellular concentration of the inhibitor. Furthermore, the presence of drug efflux pumps in the cell membrane can actively remove the inhibitor, reducing its effective concentration at the target site. Finally, the stability of the compound in the cellular environment and potential metabolism by the cells can also lead to a discrepancy between in vitro and cellular results.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and other relevant Jak3 inhibitors.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Selectivity vs. Jak3 | Reference |
| Jak3 | 4.8 | - | [1] |
| Jak1 | 896 | >180-fold | [1] |
| Jak2 | 1050 | >218-fold | [1] |
| FLT3 | - | Potential off-target | [1] |
| TEC-family kinases | - | Potential off-target | [1] |
Table 2: Comparison of Various Jak3 Inhibitors
| Inhibitor | Jak3 IC₅₀ (nM) | Jak1 IC₅₀ (nM) | Jak2 IC₅₀ (nM) | Binding Mode | Reference |
| This compound | 4.8 | 896 | 1050 | ATP-competitive | [1] |
| Selective JAK3 inhibitor 1 | 0.15 | 645 | - | Irreversible | [8] |
| Jak3 Covalent Inhibitor-1 | 11 | - | - | Covalent | [9] |
| Tofacitinib | - | - | - | Pan-Jak inhibitor | [10] |
| PRN371 | - | - | - | Selective, Covalent | [11] |
Key Experimental Protocols
Western Blot for Phosphorylated STAT5 (pSTAT5)
This protocol describes the detection of phosphorylated STAT5, a key downstream target of Jak3, to assess the efficacy of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT5 (Tyr694), anti-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for the specified duration. Stimulate cells with an appropriate cytokine (e.g., IL-2) to activate the Jak3 pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT5 and a loading control like GAPDH.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cultured cells.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on Jak3 enzymatic activity.
Materials:
-
Recombinant active Jak3 enzyme
-
Kinase buffer
-
Substrate (e.g., a synthetic peptide or a protein substrate like STAT5)
-
ATP
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Reaction Setup: In a multi-well plate, prepare the kinase reaction mixture containing kinase buffer, recombinant Jak3 enzyme, and the substrate.
-
Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal, which is proportional to the kinase activity.
-
Data Analysis: Calculate the IC₅₀ value of this compound by plotting the kinase activity against the inhibitor concentration.
Visualizing Signaling and Experimental Workflows
Caption: Canonical Jak3/STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Potential off-target effect of this compound on FLT3 signaling.
Caption: Experimental workflow for Western blot analysis of pSTAT5.
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperating JAK1 and JAK3 mutants increase resistance to JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. selleckchem.com [selleckchem.com]
- 9. JAK3 covalent inhibitor-1 | JAK | TargetMol [targetmol.com]
- 10. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
Optimizing Jak3-IN-1 Delivery in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Jak3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets Janus kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway.[1][2] JAK3 is primarily expressed in hematopoietic cells and is crucial for the signaling of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that share the common gamma chain (γc) receptor.[3][4] By inhibiting JAK3, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus to regulate gene transcription.[3][5] This targeted inhibition of the JAK/STAT pathway modulates an immune response, making this compound a valuable tool for studying autoimmune and inflammatory diseases.[6] Some selective JAK3 inhibitors function by forming a covalent bond with a unique cysteine residue in the ATP-binding site of JAK3, leading to irreversible inhibition.[4][7]
Q2: What are the recommended storage conditions for this compound?
A2: As a general guideline for small molecule inhibitors, this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is advisable to store it at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should also be aliquoted and stored at -20°C to minimize freeze-thaw cycles.[8]
Q3: What are the key considerations before starting an in vivo experiment with this compound?
A3: Before initiating in vivo studies, it is crucial to:
-
Assess the purity and stability of the this compound compound.
-
Determine the optimal formulation and vehicle for administration.
-
Conduct a dose-range finding study to establish a safe and efficacious dose.
-
Acclimate the animals to the experimental conditions and handling procedures.
-
Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC). [9]
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Challenges
Symptoms:
-
Precipitation of this compound in the vehicle during preparation or upon storage.
-
Difficulty in achieving a homogenous suspension.
-
Inconsistent dosing due to non-uniform drug distribution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate solvent | Prepare a stock solution in 100% DMSO and then dilute it with the aqueous vehicle.[8] | DMSO is a powerful solvent for many small molecules. Preparing a concentrated stock allows for dilution into a vehicle that is better tolerated by the animals. |
| Low aqueous solubility | Consider using co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol in the final formulation. | These co-solvents can improve the solubility of hydrophobic compounds in aqueous solutions. |
| Precipitation upon dilution | Add a surfactant like Tween 80 or Cremophor EL to the vehicle. | Surfactants help to create stable micelles that can encapsulate the drug and prevent precipitation. |
| Compound instability | Prepare the formulation fresh before each administration. | Some compounds may degrade in solution over time. |
Issue 2: Lack of Efficacy or Inconsistent Results
Symptoms:
-
No significant difference in the desired phenotype between the treated and vehicle control groups.
-
High variability in the experimental results within the treated group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient dosage | Perform a dose-response study to determine the optimal dose that provides a therapeutic effect without toxicity. | The effective dose can vary depending on the animal model and the specific disease being studied. |
| Poor bioavailability | Consider alternative routes of administration (e.g., intraperitoneal or intravenous injection instead of oral gavage). | The oral bioavailability of small molecules can be limited by factors such as first-pass metabolism.[10] |
| Incorrect timing of administration | Optimize the dosing schedule based on the known pharmacokinetics of this compound or similar compounds. | The timing and frequency of administration should be aligned with the half-life of the compound to maintain therapeutic concentrations. |
| Degradation of the compound | Ensure proper storage of the compound and formulation. Prepare fresh formulations for each experiment. | Improper storage can lead to the degradation of the active compound. |
| Animal model variability | Ensure that the animals are age- and sex-matched and are housed in a controlled environment. | Biological variability can significantly impact experimental outcomes. |
Issue 3: Adverse Effects or Toxicity
Symptoms:
-
Weight loss, lethargy, or other signs of distress in the treated animals.
-
Organ damage or other pathological changes observed upon necropsy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High dosage | Reduce the administered dose. Conduct a maximum tolerated dose (MTD) study. | High doses can lead to off-target effects and toxicity. |
| Vehicle toxicity | Administer the vehicle alone to a control group to assess its effects. | The vehicle itself can sometimes cause adverse reactions. |
| Off-target effects | If possible, use a structurally related but inactive compound as a negative control. | This can help to distinguish between the effects of inhibiting the target and other non-specific effects of the compound.[11] |
| Route of administration | Consider a different route of administration that may have a better safety profile. | For example, local administration may reduce systemic toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol provides a general guideline. The final formulation may need to be optimized based on the specific properties of the this compound being used.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water or saline
Procedure:
-
Prepare the Vehicle:
-
In a sterile conical tube, mix the vehicle components in the desired ratio. A common vehicle for oral gavage is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile water.
-
Vortex the mixture thoroughly until it is a clear and homogenous solution.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound powder.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[8][12] Ensure the powder is completely dissolved.
-
Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration.
-
Vortex the final formulation vigorously to ensure a homogenous suspension.
-
Visually inspect the formulation for any precipitation before administration.
-
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct volume of the formulation to administer.
-
Gently restrain the mouse.
-
-
Administration:
-
Draw the calculated volume of the this compound formulation into the syringe fitted with a gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
Gently insert the gavage needle into the mouse's esophagus.
-
Slowly dispense the formulation.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress immediately after administration and at regular intervals throughout the study.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Role of Jak3 in Obesity-Associated Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison: Jak3-IN-1 vs. Tofacitinib
An objective analysis for researchers, scientists, and drug development professionals.
In the landscape of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, precision is paramount. The development of selective inhibitors is crucial for minimizing off-target effects and improving therapeutic windows. This guide provides a detailed in vitro comparison of two notable JAK inhibitors: Jak3-IN-1, a covalent inhibitor designed for high selectivity, and Tofacitinib, a first-generation JAK inhibitor approved for the treatment of autoimmune diseases.[1][2][3] This analysis is based on publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
At a Glance: Key In Vitro Characteristics
| Feature | This compound | Tofacitinib |
| Primary Target | JAK3 | Pan-JAK (JAK1, JAK2, JAK3) |
| Mechanism of Action | Covalent, Irreversible | Reversible, ATP-competitive |
| Reported JAK3 IC50 | 4.8 nM | ~1 nM |
| Selectivity Profile | Highly selective for JAK3 | Broad-spectrum JAK inhibitor |
Potency and Selectivity: A Quantitative Look
The in vitro potency and selectivity of kinase inhibitors are critical determinants of their potential therapeutic utility. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Tofacitinib against various kinases, as determined by enzymatic assays.
This compound: Kinase Inhibition Profile
This compound was designed to be a highly selective covalent inhibitor of JAK3, targeting a unique cysteine residue (Cys909) within its ATP-binding site.[4][5] This design strategy confers significant selectivity over other JAK family members that lack this cysteine residue.
| Kinase Target | IC50 (nM) | Selectivity over JAK3 | Reference |
| JAK3 | 4.8 | - | [6] |
| JAK1 | 896 | >180-fold | [6] |
| JAK2 | 1050 | >218-fold | [6] |
| TYK2 | >10000 | >2083-fold | [4] |
| FLT3 | 13 | 2.7-fold | [6] |
| TTK | 49 | 10.2-fold | [6] |
| BTK | 794 | >165-fold | [4][6] |
| ITK | 1070 | >222-fold | [4][6] |
Tofacitinib: Kinase Inhibition Profile
Tofacitinib, while initially developed as a JAK3 inhibitor, exhibits potent inhibitory activity against JAK1 and JAK2 as well, classifying it as a pan-JAK inhibitor.[1][3][7] Its broader selectivity profile has implications for its wide-ranging effects on cytokine signaling.
| Kinase Target | IC50 (nM) | Selectivity over JAK3 | Reference |
| JAK3 | ~1 | - | [8] |
| JAK1 | ~112 | ~112-fold | [1] |
| JAK2 | ~20 | ~20-fold | [1] |
Cellular Activity: Impact on Signaling Pathways
The efficacy of a kinase inhibitor is ultimately determined by its ability to modulate cellular signaling pathways. The following data summarizes the cellular activity of this compound and Tofacitinib in various in vitro models.
This compound: Cellular Inhibition
In cellular assays, this compound demonstrates potent and selective inhibition of JAK3-dependent signaling. For instance, it effectively blocks the proliferation of Ba/F3 cells engineered to be dependent on TEL-JAK3 with an IC50 of 69 nM, while showing minimal effect on cells dependent on other JAKs at concentrations below 3.0 µM.[4][6] Furthermore, this compound completely inhibits IL-4-induced phosphorylation of STAT6 (a JAK3-dependent event) at a concentration of 500 nM in bone marrow-derived macrophages (BMDMs).[6]
Tofacitinib: Cellular Inhibition
Tofacitinib demonstrates broad inhibition of cytokine-induced signaling in various cell types. It inhibits IL-2-mediated T-cell proliferation with an IC50 of 11 nM and prevents mixed lymphocyte reaction with an IC50 of 87 nM.[8] Tofacitinib also inhibits IL-6-induced phosphorylation of STAT1 and STAT3 with IC50 values of 23 nM and 77 nM, respectively, reflecting its potent inhibition of JAK1- and JAK2-mediated pathways.[8]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[2][9] Both this compound and Tofacitinib exert their effects by inhibiting specific components of this pathway.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Experimental Methodologies
To ensure reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are representative protocols for key in vitro assays used to characterize JAK inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human JAK3), a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP in a kinase reaction buffer.[9][10]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or Tofacitinib) or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.[8][11]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[11]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the phosphorylation of STAT proteins within cells in response to cytokine stimulation and the inhibitory effects of compounds.
Protocol:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., human peripheral blood mononuclear cells - PBMCs) and stimulate them with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or GM-CSF for JAK2).[1][12]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor (this compound or Tofacitinib) for a specified time before cytokine stimulation.
-
Fixation and Permeabilization: After stimulation, fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve the phosphorylation state of proteins, followed by permeabilization (e.g., with methanol) to allow antibody access to intracellular targets.
-
Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT5).
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of cells with phosphorylated STAT and the mean fluorescence intensity.
-
Data Analysis: Determine the IC50 values by plotting the inhibition of STAT phosphorylation as a function of inhibitor concentration.
Conclusion
This in vitro comparison highlights the distinct profiles of this compound and Tofacitinib. This compound emerges as a highly selective, covalent inhibitor of JAK3, offering a valuable tool for dissecting the specific roles of this kinase in cellular processes. In contrast, Tofacitinib acts as a potent pan-JAK inhibitor, impacting a broader range of cytokine signaling pathways. The choice between these inhibitors will ultimately depend on the specific research question and the desired level of selectivity for the JAK3 isoform. The provided experimental frameworks offer a starting point for researchers to conduct their own comparative studies and further elucidate the nuanced activities of these and other kinase inhibitors.
References
- 1. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. JAK3 Kinase Enzyme System [promega.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Jak3-IN-1: A Comparative Guide to Its Selectivity Profile Against Other JAK Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Jak3-IN-1's selectivity for Janus kinase 3 (JAK3) against other members of the JAK kinase family: JAK1, JAK2, and Tyrosine Kinase 2 (TYK2). The information presented is supported by experimental data to offer an objective assessment of the compound's performance.
Selectivity Profile of this compound
This compound is a potent and selective inhibitor of JAK3.[1] The in vitro inhibitory activity of this compound against the four human JAK kinase isoforms was determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Kinase | IC50 (nM) |
| JAK3 | 4.8 |
| JAK1 | 896 |
| JAK2 | 1050 |
| TYK2 | >10000 |
Data sourced from MedChemExpress (CAS 1805787-93-2) and a study by Tan L, et al.[1][2]
As the data indicates, this compound demonstrates high potency against JAK3 with an IC50 of 4.8 nM.[1] In comparison, it is significantly less active against JAK1 and JAK2, with IC50 values of 896 nM and 1050 nM, respectively.[1] This represents a selectivity of over 180-fold for JAK3 compared to JAK1 and JAK2.[1] Furthermore, this compound shows minimal activity against TYK2, with an IC50 value exceeding 10,000 nM.[1]
Experimental Protocols
The determination of the IC50 values for this compound against the various JAK kinases was performed using a biochemical kinase assay. A representative and widely accepted methodology for such an assay is detailed below.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the phosphorylation of a specific peptide substrate by the kinase. The inhibition of this phosphorylation by a compound is quantified to determine its IC50.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains.
-
Biotinylated peptide substrate.
-
ATP (Adenosine triphosphate).
-
This compound (or other test compounds).
-
Assay Buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT, 0.01% BSA).
-
Stop Solution (e.g., 45 mM EDTA).
-
Detection Reagents (e.g., Europium-labeled anti-phosphopeptide antibody and Streptavidin-Allophycocyanin - SA-APC).
-
384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Mixture Preparation: The reaction is initiated by adding the kinase, the biotinylated peptide substrate, and ATP to the wells of the assay plate.
-
Incubation: The test compound (this compound) is added to the reaction mixture, and the plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: The kinase reaction is stopped by the addition of the stop solution containing EDTA.
-
Detection: The HTRF detection reagents (Europium-labeled antibody and SA-APC) are added to the wells. The plate is then incubated for a further period (e.g., 40 minutes) to allow for the binding of the detection reagents to the phosphorylated biotinylated peptide.
-
Signal Measurement: The HTRF signal is measured using a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To better understand the context of this compound's mechanism of action and the experimental process, the following diagrams are provided.
Caption: Canonical JAK3 Signaling Pathway.
Caption: Biochemical Kinase Assay Workflow.
References
Western Blot Analysis Confirms Potent and Selective Target Engagement of Jak3-IN-1
A Comparative Guide for Researchers
In the pursuit of novel therapeutics for autoimmune diseases and cancer, the selective inhibition of Janus kinase 3 (JAK3) has emerged as a promising strategy.[1] Jak3-IN-1 is a potent and selective inhibitor of JAK3, a critical enzyme in the signaling pathways of several cytokines that regulate immune cell development and function.[2][3] This guide provides a comprehensive comparison of this compound with other JAK inhibitors, focusing on the use of Western blot to confirm its target engagement. We present supporting experimental data, detailed protocols, and visual aids to assist researchers in their evaluation of this compound.
The JAK-STAT Signaling Pathway and this compound's Mechanism of Action
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors.[4] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. These STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[4]
Jak3's expression is primarily restricted to hematopoietic cells, making it an attractive target for immunomodulatory drugs with potentially fewer side effects than broader-spectrum JAK inhibitors.[5] this compound exerts its effect by competitively binding to the ATP-binding site of the JAK3 kinase domain, thereby preventing the phosphorylation and activation of its downstream target, STAT5.[2][3] This inhibition effectively blocks the signaling cascade initiated by cytokines that rely on the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3]
Caption: Inhibition of the JAK3-STAT5 signaling pathway by this compound.
Comparing this compound to Alternative JAK Inhibitors
The selectivity of a JAK inhibitor is a critical factor in determining its therapeutic window and potential side effects. This compound demonstrates high selectivity for JAK3 over other JAK family members.[2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used JAK inhibitors.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| This compound | 896 | 1050 | 4.8 | >10000 | [2] |
| Tofacitinib | 1 | 20 | 5 | - | [6] |
| Upadacitinib | 43 | 110 | 2100 | 3400 | [7] |
| Filgotinib | 10 | 28 | 810 | 116 | [8] |
| Decernotinib | - | - | - | - | [4] |
Lower IC50 values indicate greater potency.
Experimental Protocol: Western Blot for p-STAT5
This protocol details the steps for assessing this compound target engagement by measuring the phosphorylation of STAT5 in response to cytokine stimulation in T-cells.
Caption: Workflow for Western blot analysis of STAT5 phosphorylation.
Materials:
-
Human T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (and other inhibitors for comparison)
-
Recombinant Human IL-2
-
RIPA Lysis and Extraction Buffer
-
BCA Protein Assay Kit
-
4-12% Bis-Tris Protein Gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-STAT5
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Cell Culture and Starvation: Culture Jurkat T-cells in complete RPMI-1640 medium. Prior to the experiment, starve the cells in serum-free medium for 4-6 hours.
-
Inhibitor Pre-incubation: Pre-incubate the starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or other JAK inhibitors for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Cytokine Stimulation: Stimulate the cells with 100 ng/mL of IL-2 for 15-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT5 (e.g., 1:1000 dilution) and total STAT5 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-STAT5 signal to the total STAT5 signal.
Alternative Methods for Target Engagement
While Western blot is a robust method, other techniques can also be employed to assess this compound target engagement:
-
Flow Cytometry: This high-throughput method can measure the phosphorylation of STAT5 at the single-cell level, providing a more detailed analysis of cell populations.
-
Kinase Profiling Assays: These in vitro assays can determine the selectivity of an inhibitor by testing its activity against a large panel of kinases.[9] This is crucial for identifying potential off-target effects.[9]
-
Cell-Based Reporter Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a STAT5-responsive promoter to quantify the level of pathway activation.
Conclusion
Western blot analysis is a powerful and widely used technique to confirm the target engagement of this compound. By demonstrating a dose-dependent inhibition of IL-2-induced STAT5 phosphorylation, researchers can effectively validate the on-target activity of this selective JAK3 inhibitor. The comparative data and detailed protocol provided in this guide serve as a valuable resource for scientists investigating the therapeutic potential of this compound and other JAK inhibitors. The use of complementary techniques such as flow cytometry and kinase profiling will further enhance the understanding of the inhibitor's potency, selectivity, and mechanism of action.
References
- 1. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK3 as an Emerging Target for Topical Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of Jak3-IN-1 in Cellular Assays
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of a chemical probe is paramount to generating reliable and reproducible data. This guide provides a comprehensive framework for validating the specificity of Jak3-IN-1, a potent Janus kinase 3 (JAK3) inhibitor, through a series of biochemical and cellular assays. We compare this compound with other well-characterized JAK inhibitors—Tofacitinib, Ritlecitinib, and Decernotinib—to provide a clear perspective on its selectivity profile.
Understanding this compound and the Jak/STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling.[1] These kinases are integral to the JAK/STAT signaling pathway, which transduces extracellular signals into transcriptional changes that govern cell proliferation, differentiation, and immune responses.[1] JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in the development and function of lymphocytes, including T cells, B cells, and natural killer (NK) cells.[2][3] Its restricted expression pattern makes it an attractive therapeutic target for autoimmune diseases and certain cancers.[3][4]
This compound is a potent and selective inhibitor of JAK3. Validating its specificity is crucial to ensure that observed cellular effects are indeed due to the inhibition of JAK3 and not off-target interactions with other kinases.
Comparative Analysis of Jak3 Inhibitors
To contextualize the specificity of this compound, we compare its biochemical potency and selectivity with three other JAK inhibitors: Tofacitinib (a pan-JAK inhibitor), Ritlecitinib (a covalent JAK3 inhibitor), and Decernotinib (a selective JAK3 inhibitor).
| Inhibitor | Target(s) | IC50/Ki (nM) | Selectivity Profile | Key Off-Targets |
| This compound | JAK3 | IC50: 4.8 | >180-fold vs. JAK1 (IC50: 896) & JAK2 (IC50: 1050) [5] | FLT3 (IC50: 13), TTK (IC50: 49), TXK (IC50: 36), BLK (IC50: 157) [5] |
| Tofacitinib | JAK1/JAK3 | IC50: JAK1 (1-3.7), JAK2 (1.8-4.1), JAK3 (0.75-1.6)[6] | Pan-JAK inhibitor with preference for JAK1 and JAK3.[7] | Broad kinome activity. |
| Ritlecitinib | JAK3 (covalent) | IC50: 33.1 | Highly selective for JAK3 over other JAKs (IC50 >10,000 for JAK1, JAK2, TYK2).[8][9] | TEC family kinases (ITK, BTK, etc.).[8][10] |
| Decernotinib | JAK3 | Ki: JAK3 (2.5), JAK1 (11), JAK2 (13), TYK2 (11)[11][12] | Potent JAK3 inhibitor with moderate selectivity over other JAKs. | Limited data on broad kinome screening. |
Experimental Protocols for Specificity Validation
A multi-pronged approach is essential to rigorously validate the specificity of this compound in a cellular context. This involves a combination of in vitro biochemical assays and cell-based functional assays.
Biochemical Kinase Profiling (Kinome Scan)
A broad kinase panel screen is the gold standard for assessing the selectivity of an inhibitor against the human kinome.
Experimental Workflow:
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology Corporation) that offers a large panel of purified, recombinant human kinases.[13][14]
-
Assay Performance: The service provider will perform binding assays (e.g., competition binding assays) or enzymatic assays (e.g., radiometric or luminescence-based assays) to quantify the interaction of this compound with each kinase in the panel.[15][16] Assays are typically run at a fixed concentration of the inhibitor (e.g., 1 µM) to identify initial hits.
-
Data Analysis: The results are typically expressed as the percentage of inhibition or the dissociation constant (Kd) for each kinase. This data is used to generate a kinome tree map, providing a visual representation of the inhibitor's selectivity.
-
Follow-up Dose-Response: For any significant off-target hits (e.g., >70% inhibition), perform follow-up dose-response experiments to determine the IC50 or Ki values.
Cellular Target Engagement and Downstream Signaling
Assessing the effect of this compound on its direct target and downstream signaling pathways within a cellular context is crucial.
JAK3 Signaling Pathway:
Methodology: Western Blotting for Phospho-STAT
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses JAK3 and responds to γc-cytokines (e.g., human T-lymphocytes, NK-92 cells, or Ba/F3 cells engineered to express JAK3).
-
Starve the cells of serum for several hours to reduce basal signaling.
-
Pre-treat the cells with a dose-range of this compound (e.g., 10 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine that signals through JAK3, such as Interleukin-2 (IL-2) or Interleukin-4 (IL-4), for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT proteins (e.g., anti-phospho-STAT5 for IL-2 stimulation or anti-phospho-STAT6 for IL-4 stimulation).
-
Strip and re-probe the membrane with antibodies for total STAT, total JAK3, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to confirm that the inhibitor does not alter total protein levels.
-
-
Data Analysis: Quantify the band intensities to determine the IC50 of this compound for the inhibition of STAT phosphorylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of an inhibitor with its protein target in a cellular environment.
Experimental Workflow:
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble JAK3 at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of JAK3 in the presence of this compound compared to the vehicle control confirms direct target engagement.
Conclusion
References
- 1. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 2. JAK3 - My Cancer Genome [mycancergenome.org]
- 3. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. biorxiv.org [biorxiv.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Jak3-IN-1 and Other Janus Kinase (JAK) Inhibitors
Introduction: The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to cytokine signaling pathways that regulate immune responses and hematopoiesis. Dysregulation of these pathways is implicated in various autoimmune diseases and cancers, making JAK inhibitors a critical class of therapeutic agents. While first-generation inhibitors often targeted multiple JAK isoforms (pan-JAK inhibitors), subsequent research has focused on developing isoform-selective inhibitors to enhance efficacy and mitigate off-target side effects. This guide provides a comparative analysis of Jak3-IN-1, a selective JAK3 inhibitor, against other notable JAK inhibitors, presenting key experimental data and methodologies for a scientific audience.
Data Presentation: Biochemical and Cellular Efficacy
The efficacy of JAK inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency. Selectivity is determined by comparing the IC50 values across different JAK family members.
Table 1: Comparative Biochemical Inhibition of JAK Isoforms
This table summarizes the in vitro (cell-free) inhibitory activity of various compounds against recombinant JAK enzymes. These assays directly measure the inhibitor's ability to block the kinase's enzymatic function.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | JAK1/JAK3 Selectivity | JAK2/JAK3 Selectivity | Reference |
| This compound | 896 | 1050 | 4.8 | >10000 | 187x | 219x | [1] |
| Ritlecitinib | >10000 | >10000 | 33.1 | >10000 | >302x | >302x | [2] |
| Decernotinib (VX-509) * | 11 | 13 | 2.5 | 11 | 4.4x | 5.2x | [3] |
| Tofacitinib | 112 | 20 | 1 | - | 112x | 20x | [4] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | 0.007x | 0.006x | [5] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | 0.018x | 0.052x | [6][7] |
| Filgotinib | 10 | 28 | 810 | 116 | 0.012x | 0.034x | [8][9] |
*Values for Decernotinib are reported as Ki (inhibition constant), which is comparable to IC50 for assessing potency.
Table 2: Comparative Cellular Inhibition of JAK-dependent Signaling
This table presents the potency of inhibitors in a cellular context, measuring their ability to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This provides a more physiologically relevant measure of efficacy.
| Inhibitor | Cytokine Stimulus | Signaling Pathway | Readout | Cellular IC50 (nM) | Reference |
| This compound | IL-4 | JAK1/JAK3 | pSTAT6 | ~500 (complete inhibition) | [1] |
| This compound | IFNβ | JAK1/TYK2 | pSTAT1 | >5000 (partial inhibition) | [1] |
| Tofacitinib | IL-2 | JAK1/JAK3 | pSTAT5 | 31 | [4] |
| Tofacitinib | IL-6 | JAK1/JAK2/TYK2 | pSTAT3 | 73 | [4] |
| Tofacitinib | GM-CSF | JAK2/JAK2 | pSTAT5 | 659 | [4] |
Visualization of Pathways and Processes
Visual diagrams are essential for understanding the complex interactions in JAK signaling and the methodologies used to study them.
Caption: The canonical JAK-STAT signaling pathway.
Caption: Workflow for evaluating JAK inhibitor efficacy.
Caption: Conceptual model of inhibitor selectivity.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment and comparison of inhibitor efficacy.
Protocol 1: Cell-Free Biochemical Kinase Assay (TR-FRET Method)
This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor against a purified JAK enzyme.
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme.
-
Biotinylated peptide substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
TR-FRET detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
384-well low-volume assay plates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the assay plate wells.
-
Add 2.5 µL of a solution containing the JAK enzyme and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near its Km value for the specific enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of TR-FRET detection reagent mix (containing EDTA to chelate Mg2+ and the detection antibodies).
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 665 nm (APC) and 620 nm (Europium).
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[10]
Protocol 2: Cellular Phospho-STAT (pSTAT) Inhibition Assay (Flow Cytometry)
This protocol details a method to assess an inhibitor's ability to block cytokine-induced JAK/STAT signaling within whole cells.
Objective: To measure the functional inhibition of a specific JAK-dependent signaling pathway in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line (e.g., Ba/F3).
-
Cell culture medium (e.g., RPMI-1640).
-
Test inhibitor serially diluted in DMSO.
-
Cytokines for stimulation (e.g., IL-2 for JAK1/3, GM-CSF for JAK2).
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™).
-
Fluorochrome-conjugated antibodies against pSTAT proteins (e.g., Alexa Fluor 647 anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate and culture PBMCs or the chosen cell line according to standard procedures.
-
Inhibitor Incubation:
-
Plate the cells in a 96-well plate.
-
Add serially diluted test inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a DMSO-only control.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine to the wells to stimulate the target pathway (e.g., IL-2 for the JAK1/JAK3/pSTAT5 pathway).
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately fix the cells by adding a fixation buffer to stop the signaling reaction.
-
Wash the cells and then add a permeabilization buffer to allow antibody access to intracellular proteins.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-pSTAT antibody to the permeabilized cells.
-
Incubate in the dark as recommended by the manufacturer (e.g., 30-60 minutes).
-
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal in the cell population.
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each inhibitor concentration.
-
Normalize the MFI data to the stimulated (DMSO control) and unstimulated controls.
-
Plot the percent inhibition of pSTAT signaling against the inhibitor concentration and calculate the IC50 value using a sigmoidal dose-response curve.[4][11]
Conclusion
The data presented demonstrate the distinct profiles of various JAK inhibitors. This compound exhibits high potency and selectivity for JAK3 in biochemical assays, a profile shared by other targeted inhibitors like Ritlecitinib.[1][2] This contrasts sharply with pan-JAK inhibitors such as Tofacitinib, which potently inhibits JAK1, JAK2, and JAK3, and with JAK1/2-preferential inhibitors like Ruxolitinib and JAK1-selective inhibitors like Upadacitinib.[4][7] The high selectivity of compounds like this compound for the JAK3 isoform suggests a potential for targeted therapeutic intervention in diseases where JAK3 signaling is the primary driver, potentially offering an improved safety profile by sparing JAK2-dependent pathways, which are crucial for hematopoiesis. The provided protocols offer standardized methods for researchers to validate these findings and evaluate novel JAK inhibitors in a consistent and comparable manner.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 7. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filgotinib in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.tuni.fi [researchportal.tuni.fi]
Side-by-side comparison of Jak3-IN-1 and other covalent inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK3, plays a pivotal role in cytokine signaling pathways essential for immune cell development and function. Consequently, JAK3 has emerged as a critical target for therapeutic intervention in autoimmune diseases and other inflammatory conditions. The development of covalent inhibitors targeting a unique cysteine residue (Cys909) in the ATP-binding site of JAK3 has enabled the creation of highly selective and potent molecules. This guide provides a side-by-side comparison of Jak3-IN-1 and other notable covalent JAK3 inhibitors, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data.
Introduction to Covalent JAK3 Inhibition
The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, shares a high degree of homology in their ATP-binding sites, making the development of isoform-selective inhibitors challenging. However, JAK3 possesses a unique cysteine residue (Cys909) that is not present in other JAK family members, which have a serine at the equivalent position. This distinction has been exploited to design covalent inhibitors that form an irreversible bond with Cys909, leading to enhanced selectivity and prolonged target engagement. This guide will compare this compound with other covalent inhibitors such as Ritlecitinib, Decernotinib, and RB1, and the reversible inhibitor Tofacitinib will be included to highlight the differences in mechanism and selectivity.
Biochemical and Cellular Activity Comparison
The following tables summarize the in vitro biochemical and cellular potency and selectivity of this compound and its comparators against the JAK family kinases.
| Inhibitor | Type | JAK3 | JAK1 | JAK2 | TYK2 |
| This compound | Covalent Irreversible | IC50: 4.8 nM | IC50: 896 nM | IC50: 1050 nM | IC50: >10,000 nM |
| Ritlecitinib (PF-06651600) | Covalent Irreversible | IC50: 33.1 nM | IC50: >10,000 nM | IC50: >10,000 nM | IC50: >10,000 nM |
| Decernotinib (VX-509) | Covalent Irreversible | Ki: 2.5 nM | Ki: 11 nM | Ki: 13 nM | Ki: 11 nM |
| RB1 | Covalent Irreversible | IC50: 40 nM | IC50: >5,000 nM | IC50: >5,000 nM | IC50: >5,000 nM[1][2] |
| Tofacitinib | Reversible | IC50: 1 nM | IC50: 112 nM | IC50: 20 nM | - |
Note: IC50 and Ki values are sourced from multiple publications and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Kinase Selectivity Profile
A broader understanding of an inhibitor's selectivity is crucial to predict potential off-target effects. While comprehensive kinome-wide data for all compared inhibitors is not available in a single standardized format, the available information indicates that covalent inhibitors targeting Cys909 generally exhibit high selectivity for JAK3 over other kinases.
| Inhibitor | Notable Off-Targets (if reported) |
| This compound | FLT3 (IC50: 13 nM), TTK (IC50: 49 nM), TXK (IC50: 36 nM), BLK (IC50: 157 nM)[3] |
| Ritlecitinib (PF-06651600) | Also inhibits the TEC family of kinases.[4][5] |
| Decernotinib (VX-509) | Reported to have limited or no measurable potency against other non-JAK kinases.[6] |
| RB1 | Exhibited favorable selectivity against a panel of representative kinases.[1] |
| Tofacitinib | Pan-JAK inhibitor with activity against JAK1 and JAK2. |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function and are tested, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating covalent JAK3 inhibitors.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[7][8]
Objective: To determine the in vitro inhibitory activity of compounds against JAK3 kinase.
Materials:
-
JAK3 enzyme (e.g., Promega, V3701)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of JAK3 enzyme diluted in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (final concentrations will vary depending on the assay optimization, but a common starting point is Km of ATP for JAK3).
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-STAT (pSTAT) Western Blot Assay
This protocol is a general guide for assessing the inhibition of cytokine-induced STAT phosphorylation in a cellular context.[9][10][11]
Objective: To determine the cellular potency of JAK3 inhibitors by measuring the phosphorylation of downstream STAT proteins.
Materials:
-
Human cell line expressing JAK3 (e.g., T-cells, NK cells)
-
Cytokine to stimulate the JAK3 pathway (e.g., IL-2, IL-4)
-
Test compounds dissolved in DMSO
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT (e.g., pSTAT5, pSTAT6) and anti-total-STAT
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Pre-incubate the cells with serial dilutions of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total STAT protein to ensure equal loading.
-
Data Analysis: Quantify the band intensities for pSTAT and total STAT. Normalize the pSTAT signal to the total STAT signal and calculate the percent inhibition at each compound concentration to determine the cellular IC50.
Intact Protein Mass Spectrometry for Covalent Binding Confirmation
This protocol provides a general workflow for confirming the covalent modification of JAK3 by an inhibitor.[12][13][14]
Objective: To verify the covalent binding of an inhibitor to JAK3 and determine the stoichiometry of the interaction.
Materials:
-
Purified JAK3 protein
-
Covalent inhibitor
-
Reaction buffer (e.g., HEPES buffer, pH 7.5)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation:
-
Incubate the purified JAK3 protein with an excess of the covalent inhibitor in the reaction buffer.
-
Include a control sample with the protein and DMSO.
-
Incubate at room temperature for a sufficient time to allow for the covalent reaction to occur (this may need to be optimized).
-
-
Sample Preparation for MS:
-
Desalt the protein-inhibitor mixture to remove unbound inhibitor and non-volatile salts. This can be done using a desalting column or reverse-phase chromatography.
-
-
Mass Spectrometry Analysis:
-
Infuse the desalted sample into the mass spectrometer.
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weight of the protein species.
-
Compare the molecular weight of the protein from the inhibitor-treated sample to the DMSO control. An increase in mass corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent binding.
-
The presence of both the unmodified and modified protein peaks can be used to estimate the stoichiometry of the binding.
-
Conclusion
The development of covalent inhibitors has provided a powerful strategy to achieve high selectivity for JAK3. This compound and other covalent inhibitors like Ritlecitinib, Decernotinib, and RB1 demonstrate potent and selective inhibition of JAK3 by targeting the unique Cys909 residue. This contrasts with reversible inhibitors like Tofacitinib, which exhibit a broader JAK family inhibition profile. The choice of an inhibitor for research or therapeutic development will depend on the desired selectivity profile and the specific biological question being addressed. The experimental protocols provided in this guide offer a starting point for the in vitro and cellular characterization of these and other novel JAK3 inhibitors.
References
- 1. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiomics Analysis of the Response to Ritlecitinib in Alopecia Areata Subtypes and Correlation With Efficacy — Olink® [olink.com]
- 5. Ritlecitinib, a JAK3/TEC family kinase inhibitor, stabilizes active lesions and repigments stable lesions in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity of Jak3-IN-1: A Comparative Analysis with First-Generation JAK Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to minimizing off-target effects and improving therapeutic windows. This guide provides an objective comparison of the selectivity profile of the novel irreversible inhibitor, Jak3-IN-1, against first-generation Janus kinase (JAK) inhibitors, supported by experimental data and detailed methodologies.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that govern immune responses and hematopoiesis. Dysregulation of these pathways is implicated in a multitude of autoimmune diseases and cancers, making JAKs attractive therapeutic targets. First-generation JAK inhibitors, such as tofacitinib, ruxolitinib, and baricitinib, have demonstrated clinical efficacy; however, their broader inhibition of multiple JAK isoforms can lead to undesirable side effects. This has spurred the development of next-generation inhibitors with enhanced selectivity. Here, we evaluate whether this compound, a covalent inhibitor, offers a more refined selectivity profile compared to its predecessors.
Comparative Selectivity Profile
The inhibitory activity of this compound and first-generation JAK inhibitors against the four JAK family members has been quantified using biochemical assays to determine their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity for JAK3 vs. JAK1 | Selectivity for JAK3 vs. JAK2 |
| This compound | 320[1] | 740[1] | 0.07 (Ki)[1] / 11[2][3] | - | ~4571-fold (based on Ki) | ~10571-fold (based on Ki) |
| Tofacitinib | 112[4] | 20[4] | 1[4] | - | 112-fold | 20-fold |
| Ruxolitinib | 3.3[4] | 2.8[4] | >400[4] | 19[4] | >121-fold (less selective for JAK3) | >142-fold (less selective for JAK3) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | >67-fold (less selective for JAK3) | >70-fold (less selective for JAK3) |
Note: The IC50 value for this compound is also reported as 11 nM[2][3]. A Ki (inhibition constant) of 0.07 nM is also available, which is a measure of binding affinity. For consistency in comparing potency, IC50 values are presented where available. The selectivity is calculated as a ratio of IC50 values (IC50 of other JAK / IC50 of JAK3).
The data clearly indicates that this compound exhibits significantly higher selectivity for JAK3 compared to the first-generation inhibitors. While tofacitinib was initially developed as a JAK3 inhibitor, it demonstrates considerable activity against JAK1 and JAK2. Ruxolitinib and baricitinib are potent inhibitors of JAK1 and JAK2, with much weaker activity against JAK3. In contrast, this compound displays a remarkable preference for JAK3, with its inhibitory potency being several thousand-fold higher for JAK3 than for JAK1 and JAK2. This high degree of selectivity is attributed to its covalent binding mechanism, targeting a unique cysteine residue (Cys909) in the ATP-binding site of JAK3.
Signaling Pathway Context
The differential selectivity of these inhibitors has significant implications for their biological effects, as each JAK isoform is involved in distinct signaling pathways.
Caption: Simplified JAK-STAT signaling pathway.
As illustrated, JAK3 is primarily associated with the common gamma chain (γc) receptor subunit, which is crucial for the signaling of interleukins vital for lymphocyte development and function. Therefore, a highly selective JAK3 inhibitor like this compound is expected to have a more targeted immunosuppressive effect, primarily impacting T-cells and NK cells, with potentially fewer side effects related to the inhibition of JAK1 and JAK2, such as anemia or neutropenia which are linked to JAK2's role in hematopoiesis.
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are generalized methodologies for the key assays used to generate the comparative data.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Caption: Workflow for a typical biochemical kinase assay.
Protocol:
-
Reagent Preparation: Recombinant purified JAK1, JAK2, JAK3, or TYK2 enzyme is diluted in a kinase-specific buffer. A suitable substrate (e.g., a synthetic peptide) and ATP are also prepared in the same buffer. The test inhibitor is serially diluted in DMSO and then further diluted in the kinase buffer.
-
Reaction Setup: The kinase reaction is typically performed in a 96-well or 384-well plate. The kinase, substrate, and inhibitor dilutions are added to the wells.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 30-60 minutes).
-
Detection: Following incubation, a detection reagent, such as the ADP-Glo™ Kinase Assay reagent, is added. This reagent first terminates the kinase reaction and depletes the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay
This cell-based assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within specific cell populations.
Protocol:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets are isolated.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to activate a particular JAK-STAT pathway (e.g., IL-2 for JAK1/JAK3-STAT5, IL-6 for JAK1/JAK2-STAT3, or IFN-γ for JAK1/JAK2-STAT1) for a short duration (e.g., 15-30 minutes).
-
Fixation and Permeabilization: The stimulation is stopped by fixing the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state of the proteins. The cells are then permeabilized (e.g., with methanol) to allow intracellular antibody staining.
-
Antibody Staining: The cells are stained with fluorescently labeled antibodies specific for cell surface markers to identify different cell populations (e.g., CD4+ T cells, B cells) and an antibody that specifically recognizes the phosphorylated form of a STAT protein (e.g., anti-pSTAT5).
-
Flow Cytometry Analysis: The fluorescence of individual cells is measured using a flow cytometer. The level of pSTAT is quantified as the mean fluorescence intensity (MFI) within the gated cell population of interest.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration relative to the cytokine-stimulated control without inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
References
Validating Jak3-IN-1's Effect on Cytokine Production: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jak3-IN-1's performance in modulating cytokine production against other well-established Janus kinase (JAK) inhibitors. This document includes supporting experimental data, detailed protocols for validation using Enzyme-Linked Immunosorbent Assay (ELISA), and visualizations of key biological pathways and experimental workflows.
Introduction to this compound and its Role in Cytokine Signaling
This compound, also known as WHI-P131, is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for immune cell development and function.[1][2] The JAK-STAT signaling pathway is a primary mechanism for transducing signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.[3] JAK3 is predominantly expressed in hematopoietic cells and is crucial for signaling by cytokines that utilize the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[4] By selectively targeting JAK3, this compound offers a potential therapeutic strategy for various autoimmune and inflammatory diseases by modulating the production of pro-inflammatory cytokines. This guide provides a framework for validating the efficacy of this compound in a laboratory setting and compares its activity with other notable JAK inhibitors, Tofacitinib and Ruxolitinib.
Comparative Analysis of JAK Inhibitors
The selection of a suitable JAK inhibitor for research or therapeutic development often depends on its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Tofacitinib, and Ruxolitinib against JAK isoforms. It is important to note that the IC50 for this compound is based on enzymatic assays, while the data for Tofacitinib and Ruxolitinib include both enzymatic and cellular assay data, which can account for differences in potency.
| Inhibitor | Target JAKs | IC50 (Enzymatic Assay) | Key Cytokines Inhibited |
| This compound (WHI-P131) | Selective JAK3 | 78 µM (for JAK3)[2][5] | TNF-α induced adhesion molecules, NO, iNOS[1] |
| Tofacitinib | JAK1, JAK2, JAK3 | 1 nM (JAK3), 20 nM (JAK2), 112 nM (JAK1)[6] | IL-2, IL-4, IL-15, IL-21, IFN-γ, IL-6[7] |
| Ruxolitinib | JAK1, JAK2 | 3.3 nM (JAK1), 2.8 nM (JAK2), 428 nM (JAK3) | IL-2, IL-15, IFN-γ |
Experimental Validation of this compound's Effect on Cytokine Production
To validate the inhibitory effect of this compound on cytokine production, a cell-based assay followed by ELISA is a standard and reliable method. Below is a detailed protocol for treating human peripheral blood mononuclear cells (PBMCs) with this compound and subsequently measuring the levels of a key cytokine, such as IL-2 or IFN-γ.
Experimental Protocol
1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Obtain whole blood from healthy donors in heparinized tubes.
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium (containing 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
2. Cell Culture and Stimulation
-
Seed the isolated PBMCs in a 96-well flat-bottom culture plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
To stimulate cytokine production, add a stimulating agent. A common method is to use a combination of Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL and Ionomycin at a final concentration of 1 µg/mL.[8] Alternatively, for antigen-specific responses, specific antigens or anti-CD3/CD28 antibodies can be used.
-
Include unstimulated control wells (cells with media only) and stimulated control wells (cells with stimulant but no inhibitor).
3. Treatment with this compound and Control Inhibitors
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent toxicity.
-
Add the desired concentrations of this compound to the designated wells. It is recommended to test a range of concentrations (e.g., from 1 µM to 100 µM) to determine the IC50 value.
-
Similarly, prepare and add Tofacitinib and Ruxolitinib at a range of concentrations to separate wells to serve as positive controls for JAK inhibition.
-
Add the inhibitors to the cells 1 hour prior to stimulation.
4. Incubation and Supernatant Collection
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the specific cytokine being measured.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until ready for ELISA analysis.
5. Cytokine Quantification by ELISA
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., Human IL-2 ELISA Kit or Human IFN-γ ELISA Kit). Follow the manufacturer's instructions carefully.
-
General ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected supernatants and a series of known standards for the cytokine to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in each of the experimental samples.
-
Calculate the percentage of inhibition for each concentration of the inhibitors compared to the stimulated control.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Molecular Pathway and Experimental Design
To better understand the mechanism of action of this compound and the experimental process for its validation, the following diagrams are provided.
Caption: JAK3 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound's Effect on Cytokine Production.
Conclusion
This guide provides a comprehensive framework for researchers to validate the efficacy of this compound in inhibiting cytokine production and to compare its performance with other established JAK inhibitors. The provided data indicates that while this compound is selective for JAK3, its enzymatic potency appears to be lower than that of Tofacitinib. However, its selectivity may offer advantages in minimizing off-target effects. The detailed experimental protocol and illustrative diagrams serve as practical tools for conducting these validation studies. Further cellular assays are recommended to directly compare the potency of this compound against other inhibitors in a physiologically relevant context and to fully elucidate its potential as a modulator of the immune response.
References
- 1. WHI-P131 - LKT Labs [lktlabs.com]
- 2. WHI-P131 | Cell Signaling Technology [cellsignal.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WHI-P131 - Applications - CAT N°: 10011246 [bertin-bioreagent.com]
- 6. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Validating the Immunosuppressive Effects of Selective JAK3 Inhibition In Vivo: A Comparative Guide
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling, making them attractive targets for therapeutic intervention in autoimmune and inflammatory diseases. Among the four members of this family (JAK1, JAK2, JAK3, and TYK2), JAK3 is primarily expressed in hematopoietic cells and is crucial for lymphocyte development and function. This restricted expression pattern has led to the hypothesis that selective inhibition of JAK3 could provide potent immunosuppression with fewer side effects compared to broader-spectrum JAK inhibitors.
This guide provides a comparative analysis of the in vivo immunosuppressive effects of a representative selective JAK3 inhibitor against other JAK inhibitors with different selectivity profiles. As "Jak3-IN-1" is a generic descriptor, this guide will focus on a well-characterized, potent, and selective JAK3 inhibitor from published literature to provide a data-driven comparison. For the purpose of this guide, we will refer to a representative selective JAK3 inhibitor as JAK3-selective inhibitor A . This will be compared with a pan-JAK inhibitor (e.g., Tofacitinib) and a JAK1-selective inhibitor (e.g., Upadacitinib).
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression. JAK3 is unique in that it predominantly associates with the common gamma chain (γc), a receptor subunit shared by several interleukins critical for lymphocyte function, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.
A Comparative Analysis of the Pharmacokinetic Profiles of JAK3 Inhibitors
A deep dive into the pharmacokinetic properties of leading Janus Kinase 3 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide for informed decision-making.
This guide offers an objective comparison of the pharmacokinetic profiles of several prominent Janus Kinase 3 (JAK3) inhibitors used in research and clinical development. By presenting key experimental data in a structured format, this document aims to facilitate a clearer understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these molecules. Detailed methodologies for the cited experiments are provided to ensure transparency and aid in the replication and extension of these findings.
The JAK3 Signaling Pathway: A Crucial Target in Immunity
Janus Kinase 3 is a critical enzyme in the JAK-STAT signaling cascade, a pathway essential for the signal transduction of numerous cytokines and growth factors that regulate immune cell development and function.[1][2] Specifically, JAK3 is predominantly associated with the common gamma chain (γc) of cytokine receptors, which are crucial for the signaling of interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] Upon cytokine binding, JAK3 is activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] These phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in lymphocyte proliferation, differentiation, and survival.[4] Dysregulation of the JAK3 signaling pathway is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.
Figure 1: Simplified diagram of the JAK3 signaling pathway.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of several JAK3 inhibitors. The data presented is compiled from various preclinical and clinical studies. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in study design, subject populations, and analytical methodologies.
| Parameter | Tofacitinib | Ritlecitinib | Oclacitinib | Filgotinib | Peficitinib | Decernotinib |
| Species | Human[3][5][6][7][8][9] | Human[4][8][10][11][12][13][14][15] | Dog,[1][16][17][18][19] Horse[17] | Human[11][20][21][22][23][24] | Human[5][6][25][16][26] | Human, Rat, Dog, Monkey[27][28][29][30] |
| Tmax (h) | ~1[3][5][8] | ~0.5 - 1[4][10][13] | <1[16][19] | ~2-3 (parent), ~4-5 (metabolite) | 1.0 - 2.0[16][26] | Not explicitly stated |
| Half-life (t1/2) (h) | ~3.2[3][5][8] | 1.3 - 2.3[4][11] | 3.1 - 5.2 (dog)[21] | 4.9 - 10.7 (parent), 19.6 - 27.3 (metabolite)[23][24] | 7.4 - 13.0[16][26] | Not explicitly stated |
| Bioavailability (%) | ~74[6][20] | ~64[8][10][11][12] | ~89 (dog)[16][19][21] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Protein Binding (%) | ~40[20] | ~14[11][12] | 66.3 - 69.7[21] | <60 (parent and metabolite)[23][24] | Not explicitly stated | Not explicitly stated |
| Metabolism | Primarily CYP3A4, with a smaller contribution from CYP2C19.[3][5][6][8][9] | Multiple pathways including GSTs and CYPs (CYP3A, CYP2C8, CYP1A2, CYP2C9).[4][8][10][11][12] | Primarily hepatic.[21] | Carboxylesterase 2 to an active metabolite.[23][24] | Metabolized to H1, H2, and H4 metabolites.[5][25][16][26] | Primarily via CYP3A4-mediated metabolism.[29] |
| Excretion | ~70% renal, ~30% hepatic.[3][5][8] | ~66% urine, ~20% feces.[11][12] | Primarily hepatic.[21] | >80% in urine as the metabolite.[23][24] | 9-17% urinary excretion.[6] | Not explicitly stated |
Detailed Methodologies for Key Experiments
The pharmacokinetic data presented in this guide were primarily generated from clinical trials and preclinical studies. The following provides a general overview of the experimental protocols typically employed in these studies.
Human Pharmacokinetic Studies
-
Study Design: Most human pharmacokinetic studies for these inhibitors involved single or multiple ascending dose designs in healthy volunteers.[11][20] Some studies also included patient populations with specific autoimmune diseases.[21] Crossover designs were often used to compare different formulations or the effect of food.[1][17][22]
-
Dosing: The drugs were typically administered orally as tablets or capsules. Doses ranged from low, single-digit milligram amounts to higher doses to establish safety and pharmacokinetic profiles.
-
Sample Collection: Serial blood samples were collected at predefined time points before and after drug administration.[5][16][20][21] Urine and feces were also collected in some studies to determine excretion pathways.[3][8]
-
Analytical Method: The concentration of the parent drug and its major metabolites in plasma, urine, and feces was typically determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[26]
-
Pharmacokinetic Analysis: Non-compartmental analysis was commonly used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution from the plasma concentration-time data.[5][20]
Preclinical Pharmacokinetic Studies
-
Animal Models: Preclinical pharmacokinetic studies for oclacitinib were conducted in dogs and horses.[1][7][10][16][17][18][19] Decernotinib was studied in rats, dogs, and monkeys.[28]
-
Study Design: Similar to human studies, these often involved single or multiple dose administrations. Crossover designs were also utilized.[1][17]
-
Sample Collection and Analysis: Blood samples were collected at various time points post-administration, and plasma concentrations were determined using LC-MS/MS.
-
Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine the pharmacokinetic parameters in the respective animal species.
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study of a JAK3 inhibitor.
References
- 1. ar.zoetis.com [ar.zoetis.com]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Pharmacokinetics and Safety of a Single Oral Dose of Peficitinib (ASP015K) in Japanese Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic analysis of peficitinib in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. | Semantic Scholar [semanticscholar.org]
- 8. [PDF] The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. A Phase 1, Open-Label Study of the Pharmacokinetics of Ritlecitinib in Children Aged 6-12 Years With Alopecia Areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ritlecitinib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 15. A Phase 1, Open‐Label Study of the Pharmacokinetics of Ritlecitinib in Children Aged 6–12 Years With Alopecia Areata | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of oclacitinib for the control of pruritus and associated skin lesions in dogs with canine allergic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 20. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy, Safety, Pharmacokinetics, and Pharmacodynamics of Filgotinib, a Selective JAK‐1 Inhibitor, After Short‐Term Treatment of Rheumatoid Arthritis: Results of Two Randomized Phase IIa Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of the Effect of Filgotinib on the Pharmacokinetics of Atorvastatin, Pravastatin, and Rosuvastatin in Healthy Adult Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Filgotinib: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 25. scienceopen.com [scienceopen.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Decernotinib - Wikipedia [en.wikipedia.org]
- 28. Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Decernotinib: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Jak3-IN-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds like Jak3-IN-1 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent and selective Janus kinase 3 (JAK3) covalent inhibitor. Adherence to these guidelines is critical due to the compound's potential hazards, which, based on safety data sheets for similar kinase inhibitors, may include being harmful if swallowed, causing skin and eye irritation, and potential reproductive toxicity.[1][2]
Essential Safety Precautions and Handling
Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[2] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Compliance with all federal, provincial, and municipal regulations is mandatory.[3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as pipette tips, centrifuge tubes, and gloves should be collected in a designated, puncture-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a separate, leak-proof, and chemically compatible container labeled as "Hazardous Waste" with the full chemical name and concentration.[4]
-
Do not mix this compound waste with other incompatible chemical waste streams.[5][6]
-
-
Labeling:
2. On-site Neutralization (Not Recommended):
Due to the potent nature of this compound and the lack of specific, validated neutralization protocols in the public domain, on-site chemical deactivation is not recommended . Attempting to neutralize the compound without a validated procedure could result in incomplete degradation or the creation of other hazardous byproducts.
3. Professional Disposal:
-
The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal company.[7] These companies are equipped to handle and incinerate chemical waste in an environmentally sound manner.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the collected waste.[6] They will provide the necessary containers and guidance for proper packaging and labeling.
4. Prohibited Disposal Methods:
-
Sink Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[3][6] This can contaminate waterways and is a violation of environmental regulations.
-
Regular Trash: Do not dispose of solid this compound waste or contaminated materials in the regular trash.[6]
-
Evaporation: Allowing solvents containing this compound to evaporate in a fume hood is not an acceptable method of disposal.[6]
Key Data for this compound
For easy reference, the following table summarizes key quantitative data and storage information for this compound, compiled from various suppliers.
| Property | Value | Source |
| IC50 (JAK3) | 11 nM | [4][8] |
| Molecular Weight | 448.47 g/mol | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage (Powder) | -20°C for 3 years | [8] |
| Storage (in Solvent) | -80°C for 1 year | [8] |
Experimental Protocols: General Guidance for Handling Kinase Inhibitors
While a specific experimental protocol for this compound disposal is not available, the following general workflow for handling potent kinase inhibitors in a research setting should be followed:
-
Preparation of Stock Solutions: When preparing stock solutions, use the appropriate solvent (e.g., DMSO) and handle the solid compound in a chemical fume hood.[4] Prepare only the amount of solution needed for the experiment to minimize waste.
-
Cell-Based Assays: After treating cells with this compound, the cell culture media and any subsequent wash buffers should be collected as hazardous liquid waste.
-
Animal Experiments: Any unused dosing solutions and contaminated bedding or caging should be disposed of as hazardous waste according to institutional guidelines for animal research.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. JAK2/FLT3-IN-1|2387765-27-5|MSDS [dcchemicals.com]
- 3. a.storyblok.com [a.storyblok.com]
- 4. glpbio.com [glpbio.com]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. JAK3 covalent inhibitor-1 | JAK | TargetMol [targetmol.com]
Essential Safety and Handling of Jak3-IN-1 in a Research Setting
Disclaimer: No specific Safety Data Sheet (SDS) for Jak3-IN-1 was found. The following guidance is based on the safety protocols for the broader class of Janus kinase (JAK) inhibitors and other similar chemical compounds. Researchers must consult their institution's safety office and perform a risk assessment before handling this substance.
The following guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given the potent biological activity of JAK inhibitors, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent accidental exposure.
Personal Protective Equipment (PPE) and Hazard Summary
Proper personal protective equipment is the first line of defense when handling potent chemical compounds like this compound. The following table summarizes the recommended PPE and known hazards associated with JAK inhibitors.
| Hazard Category | GHS Classification | Recommended Personal Protective Equipment | Health Effects and Precautions |
| Acute Toxicity (Oral) | Category 4 | • Lab coat• Nitrile gloves (double-gloving recommended)• Safety glasses with side shields or safety goggles | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/ Irritation | Category 2 | • Lab coat• Nitrile gloves (double-gloving recommended) | Causes skin irritation. Avoid contact with skin. In case of contact, wash immediately with plenty of water.[2][3] |
| Serious Eye Damage/ Irritation | Category 2A | • Safety glasses with side shields or safety goggles• Face shield if splashing is possible | Causes serious eye irritation. Avoid contact with eyes. If in eyes, rinse cautiously with water for several minutes.[2][3] |
| Reproductive Toxicity | Category 1B | • Lab coat• Nitrile gloves (double-gloving recommended) | May damage fertility or the unborn child. Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2] |
| Aquatic Toxicity | Acute Category 1, Chronic Category 1 | • Lab coat• Nitrile gloves | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[1] |
Standard Operating Procedure for Handling this compound
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following diagram outlines the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of Potent Chemical Compounds.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Unused or expired this compound powder should be disposed of as hazardous chemical waste.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed biohazard bag and disposed of according to your institution's chemical waste procedures.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Do not pour solutions containing this compound down the drain.[1]
-
-
Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. Consult your institution's safety guidelines for appropriate decontamination procedures for chemical agents.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: In case of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Signaling Pathway Context
This compound is a selective inhibitor of Janus kinase 3 (JAK3). JAKs are intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression involved in immunity, inflammation, and hematopoiesis.
Caption: Simplified JAK3-STAT Signaling Pathway Inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
